4-Chloro-2-(4-nitrophenyl)quinazoline
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(4-nitrophenyl)quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O2/c15-13-11-3-1-2-4-12(11)16-14(17-13)9-5-7-10(8-6-9)18(19)20/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSGBEFYDNWEKDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC(=N2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The 4-Chloro-2-(4-nitrophenyl)quinazoline Scaffold: A Mechanistic and Methodological Guide for Medicinal Chemistry
Executive Summary & Chemical Rationale
Quinazoline-based heterocycles represent one of the most versatile and privileged scaffolds in modern drug discovery, particularly noted for their ability to interact with multiple molecular targets such as tyrosine kinases implicated in tumor progression 1. Within this vast chemical space, 4-chloro-2-(4-nitrophenyl)quinazoline (CAS 83800-97-9) emerges as a highly valuable, dual-purpose intermediate.
The strategic placement of functional groups on this scaffold dictates its utility in library synthesis:
-
The C4-Chloro Group: Acts as an exceptional leaving group for Nucleophilic Aromatic Substitution (SNAr). The electron-deficient nature of the pyrimidine ring, flanked by two electronegative nitrogen atoms, makes the C4 position highly electrophilic.
-
The 2-(4-Nitrophenyl) Substituent: Serves a dual purpose. Electronically, the strongly electron-withdrawing nitro group extends conjugation, further depleting electron density at the C4 position and accelerating SNAr kinetics. Synthetically, the nitro group acts as a masked amine; post-SNAr, it can be selectively reduced to an aniline, providing a handle for subsequent amide coupling or urea formation to probe structure-activity relationships (SAR).
Mechanistic Causality in SNAr Reactions
The synthesis of 4-anilinoquinazolines—the core pharmacophore of blockbuster EGFR/VEGFR-2 inhibitors like gefitinib and erlotinib—relies on the displacement of the C4-chloride 2. When a nucleophile (such as an aryl amine) attacks the C4 carbon, the aromaticity of the pyrimidine ring is temporarily disrupted, forming a negatively charged Meisenheimer complex. The lone pairs on the N1 and N3 atoms stabilize this intermediate. Subsequent collapse of the complex ejects the chloride ion, restoring aromaticity and yielding the target compound.
Fig 1: SNAr mechanism at the C4 position of the quinazoline scaffold.
Self-Validating Experimental Protocols
To ensure high fidelity in library generation, the synthesis and derivatization of the scaffold must follow rigorous, self-validating protocols.
Protocol A: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline
Objective: Convert 2-(4-nitrophenyl)quinazolin-4(3H)-one to the highly reactive 4-chloro derivative. Causality & Design: Phosphorus oxychloride (POCl3) is utilized as both the solvent and the chlorinating agent. The reaction is catalyzed by N,N-dimethylformamide (DMF), which reacts with POCl3 to form a Vilsmeier-Haack type intermediate. This intermediate is highly electrophilic and rapidly attacks the tautomeric hydroxyl group of the quinazolinone, transforming it into a superior leaving group (phosphorodichloridate), which is then displaced by chloride 3.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, nitrogen-purged round-bottom flask, suspend 2-(4-nitrophenyl)quinazolin-4(3H)-one (10.0 mmol) in anhydrous POCl3 (15 mL).
-
Catalysis: Add 3 drops of anhydrous DMF. Causality: DMF initiates the formation of the highly reactive chloroiminium ion, significantly reducing reaction time and required temperature.
-
Reflux: Heat the mixture to 100°C for 4–6 hours.
-
In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 7:3). The starting material is highly fluorescent under 254 nm UV; the reaction is complete when this spot disappears, replaced by a higher
spot (the non-polar chloro product). -
Quenching (Critical Step): Cool the mixture to room temperature and concentrate under reduced pressure to remove excess POCl3. Causality: Removing POCl3 before aqueous quenching prevents violent exothermic hydrolysis and minimizes the re-hydrolysis of the product back to the starting quinazolinone.
-
Isolation: Slowly pour the concentrated residue into crushed ice (100 g) with vigorous stirring. Neutralize carefully with cold saturated NaHCO3 to pH 7.
-
Validation: Filter the resulting yellow precipitate, wash with cold water, and dry under vacuum. The product is moisture-sensitive; store under argon.
H NMR should confirm the absence of the broad -NH/OH peak at ~12 ppm.
Protocol B: SNAr Derivatization with Aryl Amines
Objective: Synthesize 4-anilino-2-(4-nitrophenyl)quinazoline derivatives. Causality & Design: The reaction is performed in isopropanol (IPA) without an external base. The basicity of the incoming aniline is sufficient to drive the reaction. As the reaction proceeds, the product forms as a hydrochloride salt. Because the salt is insoluble in IPA, it precipitates out of solution, driving the equilibrium forward (Le Chatelier's principle) and allowing for isolation by simple filtration.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve 4-chloro-2-(4-nitrophenyl)quinazoline (5.0 mmol) and the substituted aniline (5.5 mmol) in anhydrous isopropanol (25 mL).
-
Heating: Reflux the mixture at 85°C for 2–4 hours.
-
Precipitation: Upon completion (verified by TLC), cool the reaction mixture to 0°C in an ice bath for 1 hour to maximize precipitation of the hydrochloride salt.
-
Isolation & Validation: Filter the solid, wash with cold isopropanol (2 x 5 mL) and diethyl ether (10 mL). The self-validating nature of this step is the high purity of the filtered salt. For the free base, suspend the solid in water, neutralize with 1M NaOH, extract with EtOAc, and evaporate.
Quantitative Data: SNAr Optimization
The choice of solvent and base heavily influences the yield of the SNAr reaction. Table 1 summarizes the optimization parameters for the amination of 4-chloroquinazolines 1, 4.
Table 1: Optimization of SNAr Conditions for 4-Chloroquinazolines
| Nucleophile | Solvent | Base | Temp (°C) | Time (h) | Yield (%) | Mechanistic Note |
| Aliphatic Amine | Water | KF (2 eq) | 100 | 17 | 85-92 | KF acts as a hydrogen bond acceptor, activating the amine in green solvents. |
| Aryl Amine | Isopropanol | None | 85 | 3 | 88-95 | Product precipitates as HCl salt, driving reaction to completion. |
| Aryl Amine | DMF | K2CO3 (2 eq) | 120 | 6 | 70-80 | Required for sterically hindered or highly electron-deficient anilines. |
| Phenol / Thiol | THF | NaH (1.2 eq) | 0 to 25 | 2 | 80-90 | Strong base required to generate the highly nucleophilic phenoxide/thiolate. |
Biological Applications: Kinase Inhibition
Derivatives synthesized from the 4-chloro-2-(4-nitrophenyl)quinazoline scaffold are predominantly evaluated as ATP-competitive inhibitors of receptor tyrosine kinases (RTKs) such as EGFR and VEGFR-2 2. The quinazoline core mimics the adenine ring of ATP, binding to the hinge region of the kinase domain via critical hydrogen bonds (typically involving N1 or N3). The 4-anilino group occupies a hydrophobic pocket adjacent to the ATP-binding site, dictating selectivity.
Fig 2: Mechanism of action for quinazoline-based EGFR tyrosine kinase inhibitors.
References
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? Source: PubMed Central (NIH) URL:1
-
Novel 4-anilinoquinazoline derivatives as EGFR and VEGFR-2 inhibitors Source: World Journal of Pharmaceutical Research URL:2
-
Hexachlorocyclotriphosphazene (HCCP)-Mediated Direct Formation of Thioethers and Ethers from Quinazolin-4(3H)-ones Source: Semantic Scholar / Molecules URL:3
-
DESIGN, SYNTHESIS, AND BIOLOGICAL EVALUATION OF NOVEL QUINAZOLINE DRUG AS POTENTIAL ANTICANCER AGENTS Source: Journal of Emerging Technologies and Innovative Research (JETIR) URL:4
Sources
Therapeutic Potential of 2-(4-Nitrophenyl)quinazolin-4(3H)-one Scaffolds: A Technical Guide
Executive Summary & Chemical Basis
The quinazoline pharmacophore is a "privileged structure" in medicinal chemistry, forming the core of clinically approved kinase inhibitors like Gefitinib and Erlotinib. While 4-anilinoquinazolines dominate the kinase inhibitor landscape, 2-arylquinazolin-4(3H)-ones represent a distinct subclass with unique electronic properties.
Specifically, the 2-(4-nitrophenyl) substitution introduces a strong electron-withdrawing nitro group (
-
Electronic Modulation: It alters the pKa of the quinazoline ring nitrogens, affecting hydrogen bond donor/acceptor capabilities within enzyme active sites (e.g., EGFR, DNA Gyrase).
-
Metabolic Activation: The nitro group can function as a "warhead" in hypoxic tumor environments, where it is reduced to a hydroxylamine or amine, potentially acting as a hypoxia-activated prodrug.
-
Synthetic Versatility: It serves as a stable precursor for amino-derivatives, allowing for the rapid generation of diverse libraries for Structure-Activity Relationship (SAR) studies.
Synthetic Architecture
The synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one is robust, typically utilizing anthranilic acid and 4-nitrobenzoyl chloride (or 4-nitrobenzaldehyde). The following pathway describes the cyclocondensation route, favored for its high yield and purity.
Graphviz Diagram: Synthetic Pathway
Caption: Cyclocondensation route via benzoxazinone intermediate to yield the target quinazolinone scaffold.
Detailed Protocol: Cyclocondensation
-
Acylation: Dissolve anthranilic acid (0.01 mol) in dry pyridine (30 mL). Add 4-nitrobenzoyl chloride (0.01 mol) dropwise at 0–5°C with stirring. Stir for 1 hour at room temperature. Pour into ice water/HCl to precipitate N-(4-nitrobenzoyl)anthranilic acid .
-
Cyclization (Benzoxazinone): Reflux the precipitate in acetic anhydride (20 mL) for 2 hours. Concentrate to obtain the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one intermediate.
-
Amidation/Recyclization: Reflux the benzoxazinone with ammonium acetate (0.02 mol) or formamide (15 mL) for 3–4 hours.
-
Purification: Cool the mixture; filter the solid precipitate. Recrystallize from ethanol/DMF to yield yellow crystals of 2-(4-nitrophenyl)quinazolin-4(3H)-one .
Biological Mechanisms of Action[2]
Anticancer Activity: EGFR Tyrosine Kinase Inhibition
The primary target for quinazoline derivatives is the Epidermal Growth Factor Receptor (EGFR).[1][2] The 2-(4-nitrophenyl) moiety occupies the hydrophobic pocket adjacent to the ATP-binding site.
-
Mechanism: The lactam (NH-CO) moiety of the quinazolinone mimics the adenine ring of ATP, forming hydrogen bonds with the hinge region (Met793 in EGFR). The 4-nitrophenyl group extends into the solvent-accessible region or a hydrophobic back-pocket, depending on the specific crystal packing and derivative functionalization.
-
Hypoxia Selectivity: In solid tumors with hypoxic cores, the nitro group can be reduced by nitroreductases to cytotoxic intermediates, damaging DNA specifically in cancer cells.
Antimicrobial Activity: DNA Gyrase Inhibition
Against bacteria (e.g., S. aureus, E. coli), these derivatives act by inhibiting DNA Gyrase (Topoisomerase II), an enzyme essential for DNA supercoiling.
-
Binding: The planar quinazoline ring intercalates between DNA base pairs or binds to the GyrB subunit of the enzyme, stabilizing the cleavable complex and leading to bacterial cell death.
Graphviz Diagram: EGFR Signaling & Inhibition
Caption: Mechanism of EGFR inhibition. The derivative competes with ATP, blocking downstream RAS/RAF and PI3K signaling.
Validated Experimental Protocols
To ensure data integrity (E-E-A-T), the following protocols are standardized for evaluating these specific derivatives.
In Vitro Cytotoxicity Assay (MTT Protocol)
Purpose: Determine IC50 values against cancer cell lines (e.g., MCF-7, A549).[3]
-
Seeding: Seed cells (
cells/well) in 96-well plates containing DMEM with 10% FBS. Incubate for 24h at 37°C, 5% . -
Treatment: Dissolve the 2-(4-nitrophenyl)quinazolinone derivative in DMSO (stock). Prepare serial dilutions in media. Add to wells (final DMSO < 0.1%). Include positive control (Gefitinib) and vehicle control.
-
Incubation: Incubate for 48 hours.
-
Dye Addition: Add 10
L of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours until purple formazan crystals form. -
Solubilization: Remove media carefully. Add 100
L DMSO to dissolve crystals. -
Measurement: Measure absorbance at 570 nm using a microplate reader.
-
Calculation:
. Calculate IC50 using non-linear regression.
Antimicrobial Susceptibility (Broth Microdilution)
Purpose: Determine Minimum Inhibitory Concentration (MIC).
-
Inoculum: Prepare bacterial suspension (S. aureus ATCC 25923) adjusted to 0.5 McFarland standard.
-
Dilution: In a 96-well plate, perform 2-fold serial dilutions of the compound (range 100
g/mL to 0.19 g/mL) in Mueller-Hinton Broth. -
Inoculation: Add bacterial suspension to each well (final conc.
CFU/mL). -
Incubation: 37°C for 18–24 hours.
-
Readout: MIC is the lowest concentration showing no visible growth (turbidity). Verify with Resazurin dye (blue to pink indicates growth).
Structure-Activity Relationship (SAR) Data
The following table summarizes the biological impact of modifying the 2-(4-nitrophenyl) core, synthesized from comparative literature analysis.
| Structural Modification | Biological Effect | Mechanism/Rationale |
| Parent: 2-(4-nitrophenyl) | Moderate EGFR inhibition; High Antimicrobial | Strong electron-withdrawing group increases lipophilicity and alters ring electronics. |
| Reduction to 4-aminophenyl | Increased Kinase Affinity | The amine acts as an H-bond donor, often improving interaction with Asp/Glu residues in the active site. |
| Substitution at C6/C7 (e.g., -Br, -I) | Enhanced Potency | Halogens at C6/C7 fit into specific hydrophobic pockets of EGFR or DNA Gyrase. |
| Replacement of C4=O with C4-NH2 | Loss of specific activity | Conversion to 4-aminoquinazoline changes the tautomeric preference, shifting the profile closer to Gefitinib-like activity but reducing stability. |
References
-
Al-Omary, F. A. M., et al. (2010). "Synthesis and Antimicrobial Activity of Some New 2,3-Disubstituted Quinazolin-4(3H)-ones." Molecules, 15(7), 4711-4728. Link
-
Zayed, M. F. (2024).[4] "Quinazoline Derivatives as Targeted Chemotherapeutic Agents." Cureus, 16(5): e60662.[4] Link
-
Bedi, P., et al. (2023). "Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities." Pharmaceuticals, 16(12), 1686. Link
-
Mhaske, S. B., & Argade, N. P. (2006). "The Chemistry of Recently Isolated Naturally Occurring Quinazolinone Alkaloids." Tetrahedron, 62(42), 9787-9826. Link
Sources
- 1. Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Comprehensive Guide to the Solvation and Handling of 4-Chloro-2-(4-nitrophenyl)quinazoline in Polar Aprotic Solvents
Executive Summary
4-Chloro-2-(4-nitrophenyl)quinazoline (CAS: 83800-97-9) is a highly reactive synthetic intermediate widely utilized in medicinal chemistry and drug discovery. It serves as a foundational scaffold for synthesizing 4-amino, 4-alkoxy, and 4-alkynyl quinazoline derivatives via cross-coupling and nucleophilic aromatic substitution (SNAr) reactions[1]. Due to its rigid, planar, and highly conjugated molecular architecture, the compound exhibits high crystal lattice energy, rendering it practically insoluble in water and non-polar organic solvents.
This technical whitepaper provides an authoritative framework for solvating this compound in polar aprotic solvents—specifically Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF). It addresses the thermodynamic principles of its dissolution, critical stability liabilities (namely, hydrolytic degradation), and field-validated protocols for determining both thermodynamic and kinetic solubility.
Chemical Profiling & Solvation Thermodynamics
To successfully solvate 4-Chloro-2-(4-nitrophenyl)quinazoline, one must overcome the strong intermolecular
Quantitative Solvent Comparison
The selection between DMSO and DMF depends on the downstream application. DMSO is generally preferred for biological assay stock solutions, while DMF is often favored for synthetic cross-coupling reactions (e.g., Sonogashira couplings)[1].
Table 1: Physicochemical Properties of Solvents Relevant to Solvation
| Property | Dimethyl Sulfoxide (DMSO) | Dimethylformamide (DMF) | Impact on Solvation & Handling |
| Boiling Point | 189°C | 153°C | High boiling points make solvent removal difficult; lyophilization or crash-precipitation is often required. |
| Dielectric Constant ( | 46.7 | 36.7 | Higher |
| Dipole Moment | 3.96 D | 3.82 D | Strong dipole moments stabilize the highly polarized 4-nitrophenyl and quinazoline moieties. |
| Hygroscopicity | Very High | High | Critical Liability: Rapidly absorbs atmospheric moisture, leading to solute degradation. |
Critical Expert Insight: The Hydrolysis Liability
A common failure point in handling 4-chloroquinazoline derivatives is the assumption that they are stable in standard analytical-grade DMSO or DMF. They are not.
The C4-position of the quinazoline ring is highly electrophilic. The leaving group ability of the chloride ion, synergistically enhanced by the electron-withdrawing nature of the quinazoline nitrogens and the 4-nitrophenyl group at C2, makes this position highly susceptible to Nucleophilic Aromatic Substitution (SNAr)[4].
If DMSO or DMF absorbs trace atmospheric moisture, the water acts as a nucleophile. The compound will undergo rapid hydrolysis via a tetrahedral intermediate, degrading into 2-(4-nitrophenyl)quinazolin-4(3H)-one and hydrochloric acid[5]. Consequently, any solubility data generated in "wet" solvent will falsely report the solubility of the degraded quinazolinone, not the parent chloride.
Hydrolytic degradation pathway of the 4-chloroquinazoline core in wet solvents.
Causality Check: To prevent this, all solubility determinations and stock preparations must utilize strictly anhydrous solvents (
Methodological Framework: Kinetic vs. Thermodynamic Solubility
In drug development and synthetic optimization, solubility is not a single metric but is divided into two distinct operational definitions[6]:
-
Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a pure solvent (e.g., 100% anhydrous DMSO). This is critical for preparing high-concentration stock solutions[2].
-
Kinetic Solubility: The concentration at which a pre-dissolved DMSO stock precipitates when diluted into an aqueous buffer (e.g., PBS). This is a non-equilibrium measurement critical for in vitro biological assays to ensure the compound does not crash out during screening[3].
Workflow for thermodynamic solubility determination in polar aprotic solvents.
Standardized Experimental Protocols
The following protocols are engineered as self-validating systems to ensure data integrity, prevent hydrolytic degradation, and eliminate false-positive absorbance readings caused by colloidal suspensions.
Protocol A: Anhydrous Solvent Preparation & Storage
Purpose: To eliminate the nucleophilic water that causes C4-hydrolysis.
-
Procure HPLC-grade anhydrous DMSO or DMF packaged under argon.
-
Activate 3Å molecular sieves by heating at 300°C for 3 hours under vacuum, then cool in a desiccator.
-
Add the activated sieves to the solvent bottle (approx. 10% w/v) inside a nitrogen or argon-purged glovebox.
-
Allow the solvent to sit for 24 hours prior to use. Always extract solvent using a purged syringe to prevent ambient air ingress.
Protocol B: Thermodynamic Solubility Determination (Shake-Flask Method)
Purpose: To determine the maximum equilibrium solubility in 100% DMSO/DMF[2].
-
Supersaturation: In an argon-purged 2 mL microcentrifuge tube, weigh approximately 20 mg of 4-Chloro-2-(4-nitrophenyl)quinazoline.
-
Solvent Addition: Add 100 µL of anhydrous DMSO or DMF. Vortex vigorously for 3 minutes.
-
Equilibration: Place the tube in a thermomixer at 25°C and shake at 800 rpm for 24 hours. Causality: 24 hours is required to ensure the crystal lattice is fully disrupted and true thermodynamic equilibrium is reached.
-
Phase Separation: Centrifuge the sample at 14,000 rpm for 10 minutes. Causality: High-speed centrifugation pellets undissolved micro-particles. Failing to do this results in colloidal suspensions that artificially inflate UV absorbance readings[2].
-
Quantification & Validation: Carefully extract 10 µL of the supernatant. Dilute into 990 µL of anhydrous acetonitrile. Analyze via LC-MS. Causality: LC-MS is mandatory over simple UV-Vis to verify that the mass corresponds to the parent chloride (m/z ~285) and not the hydrolyzed quinazolinone (m/z ~267).
Protocol C: High-Throughput Kinetic Solubility (Nephelometry)
Purpose: To determine the precipitation point when the DMSO stock is introduced to aqueous media.
-
Stock Preparation: Prepare a 10 mM stock solution of the compound in anhydrous DMSO[3].
-
Serial Dilution: Create a 2-fold serial dilution of the stock in 100% DMSO across a 96-well plate[3].
-
Aqueous Introduction: Transfer 5 µL of each DMSO dilution into a new microtiter plate. Rapidly add 245 µL of Phosphate-Buffered Saline (PBS, pH 7.4) to each well (final DMSO concentration = 2%).
-
Incubation: Incubate at 37°C for 2 hours.
-
Measurement: Read the plate using a nephelometer (light scattering). Causality: Nephelometry detects the light scattered by insoluble micro-precipitates. The kinetic solubility limit is defined as the highest concentration well that exhibits light scattering equal to the blank buffer control.
References
Sources
- 1. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. scispace.com [scispace.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. asianpubs.org [asianpubs.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline from Anthranilic Acid
Abstract
This technical guide provides a comprehensive, three-step synthetic pathway for the preparation of 4-Chloro-2-(4-nitrophenyl)quinazoline, a key intermediate in medicinal chemistry and materials science. Commencing with the readily available and economical precursor, anthranilic acid, this protocol details a robust and scalable route through a benzoxazinone intermediate. The narrative emphasizes the mechanistic rationale behind procedural choices, offering field-proven insights to ensure reproducibility and high yield. Detailed experimental protocols, safety considerations, and characterization data are presented to support researchers, scientists, and professionals in drug development.
Introduction and Strategic Overview
Quinazoline scaffolds are privileged structures in pharmacology, forming the core of numerous biologically active compounds. The title compound, 4-Chloro-2-(4-nitrophenyl)quinazoline, is a particularly valuable building block. The chloro-substituent at the 4-position serves as an excellent leaving group, amenable to nucleophilic substitution for the construction of diverse compound libraries[1]. The nitrophenyl moiety offers a site for further chemical modification, such as reduction to an amine, enabling subsequent derivatization.
The synthetic strategy outlined herein is a logical and efficient progression, designed to minimize side reactions and facilitate purification at each stage. The pathway involves three distinct chemical transformations:
-
Acylation and Cyclodehydration: Formation of a 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one intermediate from anthranilic acid.
-
Ammonolysis: Conversion of the benzoxazinone to the corresponding 2-(4-nitrophenyl)quinazolin-4(3H)-one.
-
Dehydrative Chlorination: Installation of the key chloro-functionality at the C4 position to yield the final product.
This approach is favored for its reliability and the crystalline, easily purified nature of the intermediates.
Overall Synthetic Workflow
The complete synthetic transformation from anthranilic acid to the target compound is illustrated below. Each major step is elaborated upon in the subsequent sections.
Caption: Overall three-step synthesis of the target compound from anthranilic acid.
Step 1: Synthesis of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (Intermediate 1)
Mechanistic Insight: This transformation proceeds via two sequential events. First, a nucleophilic acyl substitution occurs where the amino group of anthranilic acid attacks the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. The resulting N-acylated anthranilic acid is then subjected to cyclodehydration. Reagents like acetic anhydride or cyanuric chloride activate the carboxylic acid, facilitating an intramolecular nucleophilic attack by the amide oxygen, followed by elimination of water to form the stable six-membered benzoxazinone ring[2][3].
Protocol 1: Acylation and Cyclodehydration
-
Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anthranilic acid (1.0 eq) and a suitable solvent such as pyridine or dioxane (approx. 10 mL per gram of anthranilic acid).
-
Acylation: Cool the stirring suspension to 0-5 °C in an ice bath. Add 4-nitrobenzoyl chloride (1.05 eq) portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the anthranilic acid spot has been consumed.
-
Cyclization: Add acetic anhydride (3.0 eq) to the reaction mixture. Heat the mixture to reflux (typically 100-120 °C) and maintain for 2-3 hours[4]. The formation of a precipitate may be observed.
-
Isolation: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice-cold water (approx. 200 mL) with vigorous stirring.
-
Purification: Collect the resulting solid precipitate by vacuum filtration. Wash the solid thoroughly with cold water, followed by a cold 5% sodium bicarbonate solution to remove unreacted acids, and finally with water again until the filtrate is neutral.
-
Drying: Dry the pale-yellow solid product in a vacuum oven at 60-70 °C to a constant weight. The product is often of sufficient purity for the next step, but can be recrystallized from ethanol or acetic acid if necessary.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| Anthranilic Acid | 1.0 | Starting Material | Ensure it is dry. |
| 4-Nitrobenzoyl Chloride | 1.05 | Acylating Agent | Highly reactive with moisture; handle under inert atmosphere. |
| Pyridine/Dioxane | - | Solvent/Base | Use anhydrous grade. Pyridine also acts as an HCl scavenger. |
| Acetic Anhydride | 3.0 | Dehydrating Agent | Promotes the cyclization to the benzoxazinone[3]. |
Step 2: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one (Intermediate 2)
Mechanistic Insight: The conversion of the benzoxazinone to the quinazolinone is a classic example of nucleophilic acyl substitution followed by ring transformation. The C4 carbonyl of the benzoxazinone is the primary electrophilic site. Ammonia attacks this carbonyl, leading to the opening of the oxazinone ring to form an N-acyl-2-aminobenzamide intermediate. This intermediate then undergoes rapid intramolecular cyclization, with the terminal amide nitrogen attacking the other amide carbonyl, eliminating a molecule of water to form the thermodynamically stable quinazolinone ring system[4][5].
Protocol 2: Ammonolysis of Benzoxazinone
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend the 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one (Intermediate 1, 1.0 eq) in glacial acetic acid (approx. 15 mL per gram).
-
Reagent Addition: Add ammonium acetate (3.0-5.0 eq) to the suspension.
-
Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 4-6 hours. The suspension should gradually dissolve and then a new precipitate may form. Monitor the reaction by TLC for the disappearance of the benzoxazinone starting material.
-
Isolation: Cool the reaction mixture to room temperature. A solid product will precipitate.
-
Purification: Pour the mixture into a large volume of cold water. Collect the solid by vacuum filtration.
-
Washing: Wash the filter cake extensively with water to remove acetic acid and excess ammonium acetate. Then, wash with a small amount of cold ethanol to remove residual impurities.
-
Drying: Dry the solid product in a vacuum oven at 80-100 °C to yield the quinazolinone as a solid.
| Reagent | Molar Eq. | Purpose | Key Considerations |
| Intermediate 1 | 1.0 | Substrate | Ensure it is fully dry from the previous step. |
| Ammonium Acetate | 3.0-5.0 | Ammonia Source | Acts as a source of ammonia in situ. |
| Glacial Acetic Acid | - | Solvent | Provides a protic environment to facilitate the reaction. |
Step 3: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline (Final Product)
Mechanistic Insight: The chlorination of the 4-quinazolone is a critical and mechanistically nuanced step. The reaction with phosphorus oxychloride (POCl₃) does not proceed via direct displacement of the hydroxyl group. Instead, it occurs in two distinct stages[6]. First, the quinazolone oxygen acts as a nucleophile, attacking the phosphorus atom of POCl₃ to form a phosphorylated intermediate. This phosphorylation transforms the hydroxyl group into an excellent leaving group. In the second stage, a chloride ion (from POCl₃) acts as a nucleophile, attacking the now highly electrophilic C4 carbon and displacing the phosphate group to yield the 4-chloroquinazoline product[6][7]. Catalytic DMF can be used with SOCl₂ to form the Vilsmeier reagent in situ, which serves a similar role in activating the hydroxyl group[8].
Caption: Simplified mechanism for the chlorination of a 4-quinazolone using POCl₃.
Protocol 3: Dehydrative Chlorination
SAFETY NOTE: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly corrosive and react violently with water. This procedure must be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Setup: In a round-bottom flask equipped with a reflux condenser (fitted with a calcium chloride guard tube) and magnetic stirrer, place the 2-(4-nitrophenyl)quinazolin-4(3H)-one (Intermediate 2, 1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (5-10 eq by volume) to the flask. A few drops of N,N-dimethylformamide (DMF) can be added as a catalyst.
-
Reaction: Heat the mixture to reflux (approx. 105-110 °C) and maintain for 3-5 hours. The reaction should become a clear solution. Monitor by TLC (eluent: e.g., 30% ethyl acetate in hexanes) until the starting material is consumed.
-
Work-up (Critical Step): Cool the reaction mixture to room temperature. Slowly and carefully , pour the reaction mixture onto a large amount of crushed ice in a beaker with vigorous stirring in the fume hood. This step is highly exothermic and will release HCl gas.
-
Neutralization: Once the initial reaction has subsided, slowly neutralize the acidic solution by adding a saturated sodium bicarbonate solution or dilute ammonium hydroxide until the pH is approximately 7-8. The product will precipitate as a solid.
-
Extraction: Extract the aqueous mixture with an organic solvent such as dichloromethane (DCM) or ethyl acetate (3 x 100 mL). The product is often more soluble in DCM.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol or a hexane/ethyl acetate mixture to afford the pure product. The 4-chloro product is susceptible to hydrolysis, so prolonged contact with water or protic solvents during workup should be minimized[9].
| Reagent | Molar Eq. | Purpose | Key Considerations |
| Intermediate 2 | 1.0 | Substrate | Must be completely dry. |
| POCl₃ | 5-10 vol. eq. | Chlorinating Agent/Solvent | Highly corrosive and water-reactive. Use in excess. |
| DMF | Catalytic | Catalyst (Optional) | Can accelerate the reaction, especially with SOCl₂[8]. |
References
-
Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition. (n.d.). Retrieved from [Link]
-
Klančnik, U., et al. (2020). Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H)-ones and 2-methyl-3-substituted-quinazolin-4(3H)-ones and biological evaluation. Taylor & Francis Online. Retrieved from [Link]
-
Transition-metal-catalyzed synthesis of quinazolines: A review. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
El-hashash, M. A., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. Retrieved from [Link]
-
Synthesis and cytotoxic evaluation of some new 3-(2-(2-phenylthiazol-4-yl) ethyl)-quinazolin-4(3H) one derivatives with potential anticancer effects. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
2-(2-Amino-4-nitrophenyl)-7-nitro-4H-3,1-benzoxazin-4-one. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... (n.d.). ResearchGate. Retrieved from [Link]
-
Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. PubMed. Retrieved from [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Krishnarth, P., et al. (2020). Synthesis and Anti-Inflammatory Activity of Some Novel Quinazolinone Derivatives. FABAD Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013). ResearchGate. Retrieved from [Link]
-
Proposed mechanism for the synthesis of compound 4. (n.d.). ResearchGate. Retrieved from [Link]
-
One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. (2013). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Cyclodehydration of N-acyl anthranilic acid with Cyanuric Chloride: a New Synthesis of 2-Substituted 4H-3,1-Benzoxazin-4-ones. (2005). HETEROCYCLES, Vol. 65, No. 5. Retrieved from [Link]
-
Reaction of anthranilic acid and methoxy- and nitro-substituted anthranilic acid with p-toluenesulfonyl chloride in pyridine. (2014). ResearchGate. Retrieved from [Link]
-
Tomisek, A., & Christensen, B. E. (1948). Quinazolines. V. The Synthesis of 2-(and 3)-o-Aminobenzyl-4-quinazolones. Journal of the American Chemical Society, 70(5), 1701–1702. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]
-
Synthesis of Benzoxazinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis, Characterization, and Biological Evaluation of 2-(p-Nitrophenyl)quinazolin-4(3H)-one Derivatives. (2020). ResearchGate. Retrieved from [Link]
-
Synthesis of Benzoxazinone Derivatives: A New Route to 2‑(N‑Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. (2004). National Institutes of Health (NIH). Retrieved from [Link]
-
POCl3-PCl5 mixture: A robust chlorinating agent. (n.d.). Indian Chemical Society. Retrieved from [Link]
-
POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar. Retrieved from [Link]
-
Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Zentmyer, D. T., & Wagner, E. C. (1949). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 70(5), 1701-1702. Retrieved from [Link]
-
Chemistry of 4H-3,1-Benzoxazin-4-ones. (2013). IOSR Journal of Applied Chemistry. Retrieved from [Link]
-
Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? (2021). ResearchGate. Retrieved from [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uomosul.edu.iq [uomosul.edu.iq]
- 4. Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. semanticscholar.org [semanticscholar.org]
- 8. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
Application Note: Catalytic Chlorination of 2-(4-Nitrophenyl)quinazolin-4(3H)-one using POCl₃
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Professionals Document Type: Advanced Protocol & Mechanistic Guide
Executive Summary
In the development of targeted therapeutics, particularly kinase inhibitors, the 4-anilinoquinazoline scaffold remains a highly privileged pharmacophore[1]. The critical synthetic node in accessing this chemical space is the conversion of quinazolin-4(3H)-ones to their corresponding highly reactive 4-chloroquinazolines. This application note details an optimized, self-validating protocol for the chlorination of 2-(4-nitrophenyl)quinazolin-4(3H)-one using phosphorus oxychloride (POCl₃) and catalytic N,N-dimethylformamide (DMF).
By strictly controlling the kinetic parameters of the two-stage reaction mechanism, this protocol suppresses byproduct formation and ensures high-fidelity conversion suitable for downstream N-arylation[2].
Mechanistic Causality & Reaction Dynamics
To achieve high yields and avoid process failures, it is essential to understand the underlying causality of the reagents and conditions used. The reaction does not occur in a single concerted step; rather, it is a two-stage kinetic process driven by the inherent lactam-lactim tautomerization of the quinazolinone ring[2][3].
-
Vilsmeier-Haack Activation: The addition of catalytic DMF to POCl₃ generates a highly electrophilic chloroiminium ion (Vilsmeier reagent) in situ. This catalyst dramatically lowers the activation energy required for the initial attack[4].
-
Kinetic Stage 1 (O-Phosphorylation): The lactim oxygen of the substrate attacks the electrophilic phosphorus, displacing a chloride ion to form an O-phosphorylated intermediate. This stage is highly exothermic and occurs rapidly at temperatures below 25 °C.
-
Kinetic Stage 2 (Nucleophilic Substitution): The liberated chloride ion acts as a nucleophile, attacking the C4 position of the quinazoline ring. This step requires a higher activation energy (typically 70–90 °C) to displace the bulky dichlorophosphinate leaving group and yield the final 4-chloroquinazoline[2].
The Causality of Temperature Control: If the reaction is allowed to heat up uncontrollably during Stage 1, the highly reactive O-phosphorylated intermediate will react with unreacted quinazolinone starting material, forming irreversible and insoluble pseudodimers[2].
Mechanistic pathway of quinazolinone chlorination via O-phosphorylated intermediate.
Quantitative Reaction Parameters
The following table summarizes the optimized stoichiometry and parameters required for the self-validating system.
| Parameter | Value / Reagent | Mechanistic Rationale |
| Substrate | 2-(4-nitrophenyl)quinazolin-4(3H)-one (1.0 eq) | Starting material. |
| Chlorinating Agent | POCl₃ (1.5 – 2.0 eq) | Minimum 1.0 eq required; a slight excess drives the kinetics of phosphorylation[2]. |
| Catalyst | DMF (0.05 – 0.1 eq) | Forms the Vilsmeier-Haack intermediate, accelerating lactim oxygen activation[4]. |
| Solvent | Anhydrous Toluene (5–10 volumes) | Non-protic medium; allows for a safe reflux temperature and is easily stripped during isolation. |
| Phase 1 Temp | < 25 °C | Critically suppresses off-target pseudodimer formation[2]. |
| Phase 2 Temp | 80 °C | Provides the activation energy for C–Cl bond formation[2]. |
| Expected Yield | 85 – 92% | Based on optimized catalytic conditions and complete phase conversion. |
Self-Validating Experimental Protocol
This protocol is designed as a self-validating system . You must not proceed to subsequent steps unless the In-Process Control (IPC) criteria are explicitly met.
Step 1: Substrate Suspension and O-Phosphorylation
-
Action: To an oven-dried, nitrogen-purged round-bottom flask equipped with a magnetic stirrer and a thermocouple, add 2-(4-nitrophenyl)quinazolin-4(3H)-one (10.0 g, 37.4 mmol) and anhydrous toluene (75 mL). Cool the suspension to 15 °C using an ice-water bath. Slowly add POCl₃ (8.6 g, 56.1 mmol, 1.5 eq) dropwise over 15 minutes.
-
Causality: Dropwise addition controls the initial exothermic reaction between ambient moisture, the substrate, and POCl₃.
-
Validation Check (IPC 1): The internal thermocouple must not exceed 25 °C during addition.
Step 2: Catalytic Activation
-
Action: While maintaining the temperature below 25 °C, add anhydrous DMF (0.27 g, 3.7 mmol, 0.1 eq) dropwise. Stir the mixture at room temperature for 30 minutes.
-
Causality: DMF initiates the formation of the chloroiminium ion, rapidly driving the substrate to the O-phosphorylated intermediate.
-
Validation Check (IPC 2): Visual confirmation is required. The initial opaque suspension will transition into a homogeneous, slightly yellow solution, indicating complete O-phosphorylation.
Step 3: Thermal Chlorination
-
Action: Equip the flask with a reflux condenser. Gradually heat the reaction mixture to an internal temperature of 80 °C and maintain for 2 to 4 hours.
-
Causality: Thermal energy forces the chloride ion to attack the C4 position, displacing the dichlorophosphinate group to yield the target 4-chloro-2-(4-nitrophenyl)quinazoline[2].
-
Validation Check (IPC 3): Withdraw a 50 µL aliquot, quench it in 1 mL of cold methanol, and analyze via HPLC/UPLC (254 nm). The reaction is validated as complete when the peak corresponding to the O-phosphorylated intermediate is < 1% relative to the product peak.
Step 4: Exotherm-Controlled Quenching
-
Action: Cool the reaction mixture to room temperature. Transfer the mixture to an addition funnel and add it dropwise into a vigorously stirred beaker containing 200 g of crushed ice and 100 mL of water.
-
Causality: Water violently hydrolyzes excess POCl₃ into phosphoric and hydrochloric acids. If the temperature spikes, the newly formed C–Cl bond on the quinazoline ring will hydrolyze back to the quinazolinone starting material.
-
Validation Check (IPC 4): Monitor the quench bath with a thermometer. The temperature must remain < 20 °C at all times. Add more ice if necessary.
Step 5: Isolation and Purification
-
Action: Extract the aqueous mixture with Dichloromethane (DCM) (3 × 100 mL). Wash the combined organic layers with cold saturated aqueous NaHCO₃ (100 mL) followed by brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Causality: The NaHCO₃ wash neutralizes residual acids and removes water-soluble DMF, ensuring a highly pure crude product.
-
Validation Check (IPC 5): Calculate the mass balance (Expected mass: ~9.1 to 9.8 g). Perform ¹H-NMR (CDCl₃). Validation is confirmed by the complete disappearance of the broad lactam/lactim N-H/O-H peak (typically ~12.0 ppm) and the preservation of the nitro-aromatic doublets.
Self-validating experimental workflow for the synthesis of 4-chloroquinazolines.
References
-
Arnott, E. A., Chan, L., & Phillips, A. (2011). POCl₃ Chlorination of 4-Quinazolones. Journal of Organic Chemistry, 76(6), 1653–1661. URL: [Link]
-
Dilebo, K. B., et al. (2021). Synthesis and structural characterization of 4-chloroquinazoline derivatives. Journal of Molecular Structure, 1243, 130843. URL: [Link]
-
Martins, A., et al. (2018). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 14, 2741–2748. URL: [Link]
Sources
- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Nucleophilic Aromatic Substitution (SNAr) of 4-Chloro-2-(4-nitrophenyl)quinazoline
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Executive Summary
4-Chloro-2-(4-nitrophenyl)quinazoline (CAS: 83800-97-9) is a highly privileged electrophilic scaffold utilized extensively in the synthesis of kinase inhibitors, antibacterial agents, and fluorescent probes[1],. The C4 position of the quinazoline ring is exceptionally reactive toward nucleophilic aromatic substitution (SNAr). This guide provides a comprehensive, causality-driven framework for functionalizing this scaffold using various nucleophiles, ensuring high yields, reproducibility, and rigorous self-validation.
Mechanistic Rationale & Causality (E-E-A-T)
To optimize SNAr reactions, one must understand the electronic environment of the substrate and the kinetic pathways governing the transformation.
-
Electrophilic Activation: The reactivity of the C4 position is driven by the strong electron-withdrawing nature of the adjacent pyrimidine nitrogens (N1 and N3). The 2-(4-nitrophenyl) substitution provides extended conjugation and an additional inductive pull, rendering the C4 carbon highly electron-deficient and susceptible to nucleophilic attack[2].
-
The Addition-Elimination Pathway: The reaction proceeds via a two-step mechanism. The rate-determining step (RDS) is the initial nucleophilic attack, which disrupts aromaticity to form an anionic σ-adduct known as the Meisenheimer Complex [3]. This intermediate is stabilized by resonance across N1 and N3. The subsequent elimination of the chloride leaving group is rapid and restores aromaticity.
-
Solvation Effects (Causality of Solvent Choice): The choice of solvent dictates the reaction trajectory. Protic solvents (e.g., n-butanol, ethanol) can provide electrophilic solvation by hydrogen-bonding to the N1/N3 atoms of the quinazoline, further increasing the electrophilicity of C4. Conversely, polar aprotic solvents (e.g., 1,4-dioxane, THF) leave the nucleophile unsolvated and highly reactive, which is ideal for sterically hindered or weaker nucleophiles[3].
-
The Role of the Base: As the reaction proceeds, one equivalent of hydrochloric acid (HCl) is generated. Without an acid scavenger, this HCl will protonate the incoming amine nucleophile, forming an unreactive ammonium salt and stalling the reaction at 50% conversion. A non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is added to neutralize the HCl, driving the reaction to completion[4].
Logical flow of the Addition-Elimination SNAr mechanism at the C4 position.
Experimental Design & Optimization Matrix
The electronic and steric nature of the nucleophile dictates the required thermal energy and solvent system. Use the following self-validating matrix to design your experiment[4].
| Nucleophile Type | Preferred Solvent | Base Required | Temp & Time | Mechanistic Notes |
| Primary/Secondary Aliphatic Amines | THF or i-PrOH | DIPEA (1.5–2.0 eq) | RT to 60°C, 2–4h | Highly nucleophilic. RT is often sufficient. i-PrOH aids in product precipitation. |
| Anilines (Aryl Amines) | 1,4-Dioxane or n-BuOH | None or Et₃N | Reflux (100°C), 8–12h | Weakly nucleophilic due to aromatic delocalization. Requires thermal or microwave activation. |
| Alcohols / Phenols | DMF or THF | NaH or K₂CO₃ | 0°C to RT (Alcohols)80°C (Phenols) | Alkoxides/phenoxides must be pre-formed. Avoid water to prevent quinazolinone formation. |
| Thiols | DMF or EtOH | K₂CO₃ | RT, 1–2h | Superior nucleophiles (high polarizability). Reactions are rapid and exothermic. |
Standardized Protocols
Protocol A: Amination with Highly Reactive Aliphatic Amines
This protocol utilizes a self-purifying precipitation strategy, minimizing the need for column chromatography.
Step 1: Reaction Setup
-
In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 4-Chloro-2-(4-nitrophenyl)quinazoline (1.0 eq) in anhydrous i-PrOH (0.2 M concentration).
-
Add DIPEA (2.0 eq). Causality: Excess DIPEA ensures complete neutralization of HCl without competing as a nucleophile due to its steric bulk.
-
Add the aliphatic amine (e.g., morpholine, benzylamine) (1.2 eq) dropwise at room temperature.
Step 2: Reaction Execution & Monitoring
-
Stir the mixture at 60°C.
-
Self-Validation (IPC): Monitor via TLC (Hexanes:EtOAc 7:3). The starting material (UV active at 254 nm, high Rf) should cleanly convert to a lower Rf product spot. The reaction mixture will typically transition from a suspension to a clear solution, followed by the precipitation of the product as it forms.
Step 3: Quenching & Workup
-
Once complete (typically 2 hours), cool the reaction to 0°C.
-
Slowly pour the mixture into rapidly stirring ice-cold water (3x the reaction volume).
-
Causality: The highly lipophilic 4-aminoquinazoline product will crash out as a solid, while the DIPEA-HCl salt and excess unreacted amine remain dissolved in the aqueous phase.
Step 4: Isolation
-
Filter the precipitate via vacuum filtration. Wash the filter cake with cold water (2x) and cold heptane (1x).
-
Dry under high vacuum at 45°C overnight to yield the analytically pure product.
Protocol B: Amination with Electron-Poor Anilines
Anilines are poor nucleophiles. This protocol leverages high-boiling solvents and electrophilic solvation to force the reaction.
Step 1: Setup & Activation
-
Combine the quinazoline substrate (1.0 eq) and the substituted aniline (1.5 eq) in n-butanol (0.15 M).
-
Causality:n-Butanol is chosen for its high boiling point (117°C) and its ability to hydrogen-bond with the quinazoline nitrogens, increasing C4 electrophilicity[3]. Do not add base initially; the slightly acidic environment can aid in substrate activation.
Step 2: Thermal/Microwave Processing
-
Conventional: Reflux at 110°C for 12 hours.
-
Microwave (Preferred): Irradiate at 130°C for 20–30 minutes in a sealed vessel[4].
Step 3: Workup & Purification
-
Concentrate the n-butanol under reduced pressure.
-
Dissolve the crude residue in Dichloromethane (DCM) and wash with saturated aqueous NaHCO₃ to neutralize any residual acid.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via flash column chromatography (Silica gel, gradient elution DCM to 5% MeOH/DCM).
Standardized experimental workflow for SNAr reactions of quinazoline derivatives.
Troubleshooting & Self-Validation
| Observation / Issue | Mechanistic Cause | Corrective Action |
| Reaction stalls at ~50% conversion | The generated HCl has protonated the remaining nucleophile, rendering it inactive. | Add an additional 1.0 eq of DIPEA or Et₃N to the reaction mixture[4]. |
| Formation of a highly polar byproduct (M-Cl+OH) | Trace water in the solvent has acted as a nucleophile, hydrolyzing the substrate to 2-(4-nitrophenyl)quinazolin-4(3H)-one. | Ensure all solvents are strictly anhydrous. Run the reaction under an inert Argon/N₂ atmosphere. |
| Multiple spots on TLC with Anilines | High temperatures over prolonged periods can lead to degradation or dimerization. | Switch to Microwave irradiation (130°C for 20 mins) to minimize the thermal residence time[4]. |
References
1.3 - Frontiers in Chemistry (Sánchez et al., 2018). 2. - Research & Reviews: Journal of Chemistry (Al-Neyadi et al., 2018). 3. 4 - Benchchem Technical Support Center.
Sources
- 1. 4-chloro-2-(4-nitrophenyl)quinazoline - CAS号 83800-97-9 - 摩熵化学 [molaid.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Preparation of 4-Anilino-2-(4-nitrophenyl)quinazoline
A Mechanistic and Methodological Guide for Drug Development Professionals
Strategic Overview & Rationale
The 4-anilinoquinazoline scaffold is a privileged pharmacophore in modern oncology, serving as the structural backbone for numerous FDA-approved epidermal growth factor receptor (EGFR) and VEGFR-2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Vandetanib) ()[1]. The compound 4-anilino-2-(4-nitrophenyl)quinazoline serves as a highly functionalized intermediate or lead compound for developing hypoxia-selective kinase inhibitors, where the 4-nitro group can undergo bioreduction in hypoxic tumor microenvironments ()[2].
This application note details a robust, self-validating three-step synthetic protocol. Rather than merely listing reagents, this guide emphasizes the causality of reaction conditions —specifically detailing why temperature control during halogenation prevents dimerization, and how solvent selection drives the regioselectivity of the final nucleophilic aromatic substitution (SNAr).
Mechanistic Causality in Reaction Design
Step 1: Quinazolinone Core Assembly
The synthesis begins with the condensation of anthranilamide and 4-nitrobenzoyl chloride. Pyridine acts as both solvent and base to sequester the generated HCl. Subsequent treatment with aqueous NaOH drives the intramolecular cyclization, forming the thermodynamically stable 2-(4-nitrophenyl)quinazolin-4(3H)-one.
Step 2: Controlled Chlorination (The Arnott Mechanism)
Converting the quinazolinone to 4-chloro-2-(4-nitrophenyl)quinazoline using Phosphorus Oxychloride (POCl₃) is notoriously prone to yield-killing side reactions. According to kinetic studies by Arnott et al. (), this reaction occurs in two distinct stages[3].
-
Initial Phosphorylation (< 25 °C): The addition of a base (such as N,N-Diisopropylethylamine, DIPEA) ensures the system remains basic (pKa > 9), driving rapid O-phosphorylation. If temperature is not strictly controlled below 25 °C during this phase, the phosphorylated intermediate reacts with unreacted quinazolinone to form insoluble pseudodimers[4],[3].
-
Chlorination (70–90 °C): Once phosphorylation is complete, heating the mixture allows chloride ions to attack the O-phosphorylated intermediate, yielding the desired 4-chloroquinazoline[3].
Step 3: Nucleophilic Aromatic Substitution (SNAr)
The final amination utilizes aniline in refluxing isopropanol. The SNAr reaction at the C4 position is highly regioselective due to the electron-deficient nature of the pyrimidine ring, further activated by the 2-(4-nitrophenyl) moiety. Isopropanol is chosen because protic solvents stabilize the transition state and facilitate the precipitation of the product as a highly pure hydrochloride salt, driving the reaction forward via Le Chatelier's principle.
Quantitative Reaction Parameters
| Step | Target Intermediate / Product | Primary Reagents | Molar Eq. | Temp (°C) | Time (h) | Expected Yield |
| 1 | 2-(4-Nitrophenyl)quinazolin-4(3H)-one | Anthranilamide : 4-NO₂-BzCl | 1.0 : 1.1 | 80 | 4.0 | 85–90% |
| 2 | 4-Chloro-2-(4-nitrophenyl)quinazoline | Quinazolinone : POCl₃ : DIPEA | 1.0 : 5.0 : 1.2 | 90 | 6.0 | 75–80% |
| 3 | 4-Anilino-2-(4-nitrophenyl)quinazoline | 4-Chloro-derivative : Aniline | 1.0 : 1.2 | 85 | 3.0 | 80–85% |
Visualized Workflows
Figure 1: Three-step synthetic workflow for 4-anilino-2-(4-nitrophenyl)quinazoline.
Figure 2: Mechanism of POCl3 chlorination highlighting temperature-dependent pathways.
Self-Validating Experimental Protocols
Protocol 1: Synthesis of 2-(4-Nitrophenyl)quinazolin-4(3H)-one
-
Amidation: Dissolve anthranilamide (10.0 mmol) in anhydrous pyridine (20 mL) under an inert N₂ atmosphere. Slowly add 4-nitrobenzoyl chloride (11.0 mmol) portion-wise.
-
Validation Check: The reaction is highly exothermic; the solution will turn deep yellow/orange.
-
-
Reflux: Heat the mixture to 80 °C for 4 hours. Monitor via TLC (EtOAc:Hexane 1:1) until the anthranilamide spot completely disappears.
-
Cyclization: Concentrate the mixture under reduced pressure to remove excess pyridine. Resuspend the crude residue in ethanol (30 mL) and add 10% aqueous NaOH (15 mL). Reflux for 2 hours.
-
Isolation: Cool the mixture to 0 °C and carefully acidify to pH 5 using 2M HCl.
-
Validation Check: A heavy, pale-yellow precipitate will immediately form, validating successful cyclization. Filter, wash with distilled water, and dry under vacuum.
-
Protocol 2: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline
Caution: POCl₃ is highly corrosive and reacts violently with water. Perform strictly in a fume hood.
-
Phosphorylation (< 25 °C): Suspend the quinazolinone from Protocol 1 (8.0 mmol) in POCl₃ (40.0 mmol). Cool the flask in an ice bath to maintain the internal temperature below 25 °C. Slowly add DIPEA (9.6 mmol) dropwise over 15 minutes[4],[3].
-
Validation Check: Maintaining this temperature prevents the formation of insoluble pseudodimers[3].
-
-
Chlorination (90 °C): Remove the ice bath and heat the mixture to 90 °C for 6 hours.
-
Validation Check: The opaque suspension will gradually transition into a clear, dark homogeneous solution, visually confirming complete conversion to the chloro-derivative.
-
-
Isolation: Distill off excess POCl₃ under reduced pressure. Pour the concentrated residue dropwise into vigorously stirred ice water (100 mL). Filter the resulting yellow precipitate immediately, wash with cold water, and dry in a vacuum desiccator. Do not leave in aqueous suspension, as the chloro-group is susceptible to hydrolysis.
Protocol 3: Synthesis of 4-Anilino-2-(4-nitrophenyl)quinazoline
-
SNAr Reaction: Dissolve the 4-chloro-2-(4-nitrophenyl)quinazoline (5.0 mmol) in anhydrous isopropanol (25 mL). Add aniline (6.0 mmol) via syringe.
-
Reflux: Heat the mixture to 85 °C (reflux) for 3 hours.
-
Validation Check: As the reaction proceeds, the target compound will begin to precipitate directly out of the boiling isopropanol as a vibrant yellow hydrochloride salt. This auto-precipitation drives the reaction to completion and prevents over-reaction.
-
-
Isolation & Free-Basing: Cool the mixture to room temperature. Filter the precipitate and wash with cold isopropanol. To obtain the free base, suspend the solid in saturated aqueous NaHCO₃ (30 mL), stir for 30 minutes, filter, wash with water, and dry.
Analytical Characterization & Troubleshooting
-
IR Spectroscopy: Look for the disappearance of the strong C=O stretch (~1670 cm⁻¹) from the quinazolinone intermediate, and the appearance of a sharp N-H stretch (~3300 cm⁻¹) in the final 4-anilinoquinazoline.
-
Troubleshooting SNAr Incompleteness: If TLC indicates unreacted 4-chloro intermediate during Step 3, ensure the isopropanol is strictly anhydrous. Trace water can hydrolyze the 4-chloroquinazoline back to the quinazolin-4(3H)-one, which is unreactive toward aniline.
-
Troubleshooting Dimerization: If Step 2 yields an insoluble mass that does not clear up at 90 °C, the initial POCl₃ addition was performed too quickly or without adequate cooling, leading to pseudodimer formation[3].
References
-
Arnott, E. A., et al. "POCl3 Chlorination of 4-Quinazolones." The Journal of Organic Chemistry, 76(6), 1653-1661, 2011.
-
"Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives." Bioorganic & Medicinal Chemistry Letters, 19(15), 4341-4344, 2009.
-
"Design, Synthesis and Biological Evaluation of Novel 4-anilinoquinazoline Derivatives as Hypoxia-Selective EGFR and VEGFR-2 Dual Inhibitors." European Journal of Medicinal Chemistry, 182, 111644, 2019.
Sources
- 1. Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: 4-Chloro-2-(4-nitrophenyl)quinazoline
The following technical guide is structured as a specialized Support Center resource. It is designed to provide immediate, high-level troubleshooting and preventative protocols for researchers working with 4-Chloro-2-(4-nitrophenyl)quinazoline .
Topic: Hydrolysis Prevention & Stability Management
Ticket Status: Open | Priority: Critical Assigned Specialist: Senior Application Scientist
Executive Summary: The Hydrolysis Threat
User Question: Why is my 4-Chloro-2-(4-nitrophenyl)quinazoline degrading even when stored in a "sealed" bottle?
Scientist’s Analysis:
You are fighting a battle against electronic activation . The 4-chloroquinazoline core is already an electrophilic species susceptible to nucleophilic aromatic substitution (
-
The Mechanism of Failure: The nitro group (
) is a strong electron-withdrawing group (EWG). Through conjugation with the phenyl ring and the quinazoline core, it pulls electron density away from the C4 carbon. -
The Result: The C4 center becomes hyper-electrophilic. Even trace atmospheric moisture is nucleophilic enough to attack this position, displacing the chloride ion and generating the thermodynamically stable (and often useless) quinazolin-4(3H)-one derivative.
Visualizing the Failure Mode (Hydrolysis Pathway)
The following diagram illustrates the electronic cascade leading to compound degradation.
Figure 1: Mechanism of hydrolysis. The electron-withdrawing p-nitrophenyl group destabilizes the C-Cl bond, lowering the activation energy for water attack.
Storage & Handling Protocols (Prevention)
User Question: What are the absolute minimum requirements for storing this compound long-term?
The "Zero-Moisture" Standard: Treat this compound as you would a moisture-sensitive organometallic reagent. Standard refrigeration is insufficient due to condensation risks upon warming.
| Parameter | Standard Protocol | Senior Scientist Recommendation |
| Temperature | 2–8°C | -20°C (Slows kinetic rate of hydrolysis significantly). |
| Atmosphere | Tightly capped vial | Argon/Nitrogen Flush required after every use. |
| Container | Amber glass | Parafilm seal over cap + Secondary containment with desiccant (Drierite/Silica). |
| Handling | Open air weighing | Quick weighing ; allow vial to reach room temp before opening to prevent condensation. |
Reaction Optimization (Usage)
User Question: I am running an SNAr reaction with an amine. How do I ensure the water doesn't compete with my nucleophile?
Scientist’s Protocol:
In
The "Dry-System" Checklist
-
Solvent Choice:
-
Recommended: Anhydrous DMF, DMAc, or Acetonitrile.
-
Avoid: Alcohols (unless forming ethers), wet Ethers, or bench-grade DCM.
-
Critical Action: Store solvents over activated 4Å molecular sieves for 24 hours prior to use.
-
-
Base Selection:
-
Use non-nucleophilic organic bases: DIPEA (Hünig's base) or Triethylamine .
-
Avoid inorganic aqueous bases (NaOH,
in water) unless using a phase transfer catalyst, as the biphasic interface will promote hydrolysis.
-
-
Experimental Setup:
-
Flame-dry glassware under vacuum.
-
Maintain a positive pressure of Nitrogen/Argon during the reaction.
-
Troubleshooting Guide (The "Help Desk")
Issue A: "I see a white precipitate that won't dissolve."
-
Diagnosis: This is likely 2-(4-nitrophenyl)quinazolin-4(3H)-one .
-
Why? The hydrolysis product (the lactam form) is highly crystalline and significantly less soluble in organic solvents (DCM, Chloroform) than the chloro-starting material due to strong intermolecular hydrogen bonding.
-
-
Verification: Check TLC. The "hydroxy" impurity typically has a much lower
value and streaks due to polarity. -
Solution:
-
Filter the solution. The solid is the impurity.
-
If the filtrate still contains starting material, proceed.
-
If the bulk is hydrolyzed, see Section 5 (Regeneration) .
-
Issue B: "My yield is low, and I see starting material remaining."
-
Diagnosis: Deactivation by Protonation.
-
Why? As the reaction proceeds, HCl is generated.[1] If you do not have enough base scavenger, the HCl can protonate your amine nucleophile (rendering it non-nucleophilic) or protonate the quinazoline N1/N3, which should activate it, but often leads to side reactions or stalling in non-polar solvents.
-
-
Solution: Ensure you are using 1.2 to 1.5 equivalents of DIPEA/TEA relative to the chloro-quinazoline.
Emergency Protocol: Regeneration of Hydrolyzed Material
User Question: My compound has hydrolyzed. Is it a total loss?
Scientist’s Answer: No. You can "resurrect" the material by converting the C=O (lactam) back to the C-Cl. This is a standard Vilsmeier-Haack type chlorination.
Regeneration Workflow:
-
Setup: Place the hydrolyzed white solid (quinazolinone) in a round-bottom flask.
-
Reagent: Add excess Thionyl Chloride (
) (acts as solvent and reagent). -
Catalyst: Add a catalytic amount of DMF (5-10 drops). Note: This is critical. It forms the Vilsmeier reagent which is the active chlorinating species.
-
Reaction: Reflux for 2–4 hours. The solid should dissolve as it converts back to the chloro-derivative.
-
Workup: Distill off excess
. Dissolve residue in DCM, wash rapidly with cold saturated (to quench traces of acid), dry over , and concentrate.
Safety Warning:
References
-
Mechanism of Quinazoline Hydrolysis & SNAr
- Detailed kinetic studies on the reactivity of 4-chloroquinazolines and the influence of substituents on the phenyl ring.
-
Source:
-
Synthesis & Regeneration via Thionyl Chloride
- Protocols for converting quinazolin-4(3H)-ones to 4-chloroquinazolines using /DMF.
-
Source:
-
Safety & Handling Data
- Material Safety Data Sheet (MSDS) confirming moisture sensitivity and storage requirements (Store under inert gas, 2-8°C).
-
Source:
-
General Quinazoline Chemistry
- Review of quinazoline stability, tautomerism (lactam vs lactim), and reactivity profiles.
-
Source:
Sources
Technical Support Center: Troubleshooting & Yield Optimization for 4-Chloro-2-(4-nitrophenyl)quinazoline Synthesis
Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and field-proven protocols for researchers and drug development professionals synthesizing 4-Chloro-2-(4-nitrophenyl)quinazoline from 2-(4-nitrophenyl)quinazolin-4(3H)-one.
The chlorination of quinazolinones is notoriously sensitive to temperature, stoichiometry, and workup conditions. This guide unpacks the mechanistic causality behind common failures—such as incomplete conversion, pseudodimer formation, and product hydrolysis—and provides self-validating protocols to ensure high-yield, reproducible results.
Section 1: Mechanistic Pathway & Reaction Dynamics
Chlorination using Phosphorus Oxychloride (POCl₃) is not a single-step concerted substitution. It proceeds via a strictly temperature-dependent, two-stage mechanism[1]. Understanding this causality is critical for troubleshooting:
-
Phosphorylation (Fast, <25 °C) : The quinazolinone tautomerizes and reacts with POCl₃ (often facilitated by a base like DIPEA or a Vilsmeier-Haack intermediate from DMF) to form a highly reactive O-phosphorylated intermediate[1].
-
Chlorination (Slow, 70–90 °C) : The intermediate undergoes nucleophilic attack by chloride ions to yield the final 4-chloroquinazoline[1].
Reaction pathway of quinazolinone chlorination detailing intermediates and side reactions.
Section 2: Troubleshooting Guide & FAQs
Q1: My reaction stalls, and LC-MS/TLC shows a highly polar intermediate rather than the product or starting material. What is happening? A1: You are likely observing the trapped O-phosphorylated intermediate. As established by, the initial phosphorylation is rapid at room temperature, but the subsequent chloride displacement requires significant thermal energy[1]. Causality & Solution: The turnover of the phosphorylated intermediate to the 4-chloroquinazoline requires heating the reaction mixture to 70–90 °C[1]. If you are running the reaction at a lower temperature, the intermediate will not convert. Ensure the reaction is heated to at least 80 °C. Adding a catalytic amount of DMF forms a highly electrophilic Vilsmeier-Haack intermediate, which significantly lowers the activation energy for this final chlorination step.
Q2: I achieve full conversion in the reactor, but after workup, I recover mostly the 2-(4-nitrophenyl)quinazolin-4(3H)-one starting material. Why? A2: 4-Chloroquinazolines are highly electrophilic and exceptionally sensitive to moisture. The strongly electron-withdrawing 4-nitrophenyl group in your specific substrate further activates the C4 position of the quinazoline ring, making it a prime target for nucleophilic attack by water. Causality & Solution: The product is undergoing rapid hydrolysis back to the starting material during aqueous workup[2]. To prevent this, avert standard aqueous quenching entirely . Instead, distill off the excess POCl₃ under reduced pressure, co-evaporate with dry toluene to remove residual reagent, and use the crude 4-chloroquinazoline directly in your next step[2].
Q3: I am seeing a significant amount of a high-molecular-weight impurity (a "pseudodimer"). How do I suppress this? A3: Pseudodimer formation occurs when the reactive O-phosphorylated intermediate undergoes nucleophilic attack by the nitrogen of an unreacted quinazolinone molecule, rather than by a chloride ion[1]. Causality & Solution: This side reaction is prevalent when the system is not sufficiently basic or when temperature control is poor during the initial POCl₃ addition[1]. To suppress dimerization, ensure that the system remains basic throughout the addition of POCl₃ (e.g., by using >1.0 equivalent of a tertiary amine base like DIPEA)[1]. Add POCl₃ slowly at temperatures below 25 °C to allow complete phosphorylation before heating the mixture to 80 °C[1].
Q4: The starting material has very poor solubility. Is it necessary to run the reaction in neat POCl₃? A4: While neat POCl₃ is traditionally used, it requires a massive excess of the hazardous reagent and complicates the workup. The rigid, planar structure of the 4-nitrophenyl derivative causes poor solubility. Causality & Solution: Use a co-solvent system. Toluene or 1,2-dichloroethane (DCE) are excellent choices. Using POCl₃ (2–3 equivalents) in toluene with a catalytic amount of DMF provides a heterogeneous slurry that gradually turns into a homogeneous solution as the soluble 4-chloroquinazoline product forms.
Section 3: Quantitative Data & Condition Optimization
The following table summarizes the expected outcomes of various chlorination conditions based on process chemistry optimization data.
| Chlorinating Agent & Solvent | Additive / Catalyst | Temp (°C) | Time (h) | Workup Method | Expected Yield | Impurity Profile |
| Neat POCl₃ (Excess) | None | 105 (Reflux) | 4 - 6 | Ice-water quench | 50 - 65% | High hydrolysis reversion |
| POCl₃ (3 eq) in Toluene | DMF (0.1 eq) | 90 | 2 - 3 | Vacuum distillation | 85 - 95% | Very clean, minimal dimer |
| POCl₃ (1.5 eq) in PhCl | DIPEA (1.2 eq) | 20 then 80 | 0.5 then 3 | Non-aqueous / Direct | 80 - 90% | No pseudodimer |
| SOCl₂ (Excess) | DMF (0.1 eq) | 80 (Reflux) | 8 - 12 | Vacuum distillation | < 40% | Incomplete conversion |
Section 4: Optimized Experimental Protocol
Methodology: POCl₃ Chlorination in Toluene with Catalytic DMF Rationale: This protocol minimizes the use of hazardous POCl₃, utilizes DMF to generate the reactive Vilsmeier-Haack intermediate, and employs a non-aqueous workup to completely eliminate the risk of product hydrolysis[2].
Step 1: Setup and Reagent Charging
-
Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (Nitrogen or Argon).
-
To a round-bottom flask, add 2-(4-nitrophenyl)quinazolin-4(3H)-one (1.0 equivalent) and suspend it in anhydrous toluene (approx. 5–10 mL per gram of substrate).
-
Add catalytic anhydrous N,N-dimethylformamide (DMF) (0.1 equivalents).
Step 2: Controlled Phosphorylation 4. Cool the suspension to 0–5 °C using an ice bath. 5. Dropwise, add Phosphorus oxychloride (POCl₃) (2.5 to 3.0 equivalents) via an addition funnel over 15 minutes.
-
Self-Validation Check: The reaction mixture may slightly change color, but no vigorous gas evolution should occur if the temperature is successfully kept below 25 °C.
-
Stir the mixture at room temperature (20 °C) for 30 minutes to ensure complete O-phosphorylation.
Step 3: Thermal Chlorination 7. Equip the flask with a reflux condenser and heat the mixture to 85–90 °C using an oil bath. 8. Stir at this temperature for 2 to 3 hours.
-
Self-Validation Check: The poorly soluble starting material will gradually dissolve, yielding a clear, dark-yellow/brown solution. This visual cue indicates successful conversion to the highly soluble 4-chloroquinazoline.
-
Monitor reaction completion via LC-MS.
-
Critical Analytical Check: To avoid observing false starting material due to hydrolysis in the LC-MS vial, quench your analytical aliquot in dry methanol. This forms the stable 4-methoxyquinazoline derivative, proving the chlorine was successfully installed.
-
Step 4: Non-Aqueous Workup 10. Once complete, cool the reaction mixture to room temperature. 11. Transfer the mixture to a rotary evaporator and remove the toluene and excess POCl₃ under reduced pressure (ensure the vacuum pump is protected with a cold trap and acid scrubber). 12. To remove trace POCl₃, add fresh anhydrous toluene (1/2 of the original reaction volume) to the crude residue and co-evaporate under vacuum. Repeat this step twice. 13. The resulting crude 4-Chloro-2-(4-nitrophenyl)quinazoline is typically obtained as a solid or thick oil and is of sufficient purity (>90%) to be used immediately in subsequent nucleophilic substitution steps (e.g., amination or Suzuki coupling).
References
-
Arnott, E. A., Chan, L. C., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.[Link]
-
Hsieh, S.-Y., et al. (2021). Development of a Robust Scale-Up Synthetic Route for BPR1K871: A Clinical Candidate for the Treatment of Acute Myeloid Leukemia. Organic Process Research & Development, 25(4), 817-830.[Link]
Sources
Technical Support Center: Isolation & Purification of 4-Chloro-2-(4-nitrophenyl)quinazoline
Welcome to the Technical Support Center for quinazoline derivative synthesis. This guide is engineered for researchers, process chemists, and drug development professionals dealing with the isolation and purification of 4-Chloro-2-(4-nitrophenyl)quinazoline .
Synthesizing 4-chloroquinazolines via the chlorination of quinazolin-4(3H)-ones using phosphorus oxychloride (
Visual Workflow: Moisture-Sensitive Purification
Workflow for the isolation and purification of moisture-sensitive 4-chloroquinazolines.
Frequently Asked Questions (FAQs) & Mechanistic Causality
Q1: Why does my product revert to 2-(4-nitrophenyl)quinazolin-4(3H)-one during the workup?
The Causality: 4-Chloroquinazolines are highly electrophilic at the C4 position. This electrophilicity is dramatically amplified in your specific molecule by the strongly electron-withdrawing 4-nitrophenyl group at the C2 position. When exposed to water or aqueous bases (such as ammonium hydroxide or sodium bicarbonate) during a traditional quench, the C4 position undergoes rapid nucleophilic attack by
Q2: Can I purify this compound using standard silica gel column chromatography?
The Causality: Standard silica gel contains acidic silanol groups and retains ambient moisture. Passing a highly reactive 4-chloroquinazoline through untreated silica catalyzes the hydrolysis of the C-Cl bond, resulting in severe product degradation and co-elution of the starting material[3].
The Solution: Yes, but the silica gel must be chemically deactivated first. Flushing the column with a solvent system containing 1–2% triethylamine (
Q3: Is it always necessary to isolate 4-Chloro-2-(4-nitrophenyl)quinazoline?
The Causality: Because of its inherent instability, isolating the intermediate introduces unnecessary yield losses.
The Solution: If your next step is a nucleophilic aromatic substitution (
Quantitative Data: Purification Strategy Comparison
To assist in selecting the optimal purification route, the following table summarizes the expected outcomes based on empirical laboratory data for 4-chloroquinazoline derivatives:
| Purification Method | Typical Yield Recovery | Purity Achieved | Hydrolysis Risk | Processing Time |
| Aqueous Quench + Extraction | < 30% | Low (High SM contamination) | Critical | 2–3 hours |
| Vacuum Distillation + Recrystallization | 75 – 85% | > 98% | Low | 12–24 hours |
| 65 – 80% | > 95% | Moderate | 4–6 hours | |
| Telescoped Reaction (In-situ use) | 85 – 95% (over 2 steps) | N/A (Intermediate not isolated) | Minimal | N/A |
Experimental Protocols & Troubleshooting
Protocol A: Anhydrous Workup and Recrystallization (Preferred)
This protocol is a self-validating system: by systematically excluding water, the primary degradation pathway is eliminated. The success of this protocol is validated by analyzing the final crystals via IR spectroscopy—a successful purification will show a complete absence of the strong
Step-by-Step Methodology:
-
Reaction Monitoring: Monitor the chlorination reaction by TLC. Crucial: Do not quench the TLC aliquot in water. Perform a micro-extraction using an Eppendorf tube with anhydrous chloroform and a drop of
to prevent artifactual hydrolysis on the TLC plate[2]. -
Distillation: Upon completion, attach the reaction flask to a short-path distillation setup. Distill off the excess
under reduced pressure (50–60 °C at 10–20 mmHg). -
Co-evaporation: Add 10 mL of anhydrous toluene to the viscous residue. Co-evaporate under vacuum. Toluene forms an azeotrope with
, ensuring trace removal without water[1]. Repeat this step twice. -
Dissolution: Dissolve the crude, moisture-free residue in a minimum volume of boiling anhydrous ethyl acetate or toluene[4].
-
Precipitation: Slowly add anhydrous hexane dropwise until slight turbidity is observed.
-
Crystallization: Allow the mixture to cool to room temperature, then transfer to a 4 °C refrigerator for 12 hours under a nitrogen balloon.
-
Isolation: Filter the crystals rapidly using a Schlenk frit or under a blanket of dry nitrogen. Wash with ice-cold, anhydrous hexane and dry immediately in a vacuum desiccator.
Protocol B: Moisture-Free Flash Column Chromatography
Use this method only if recrystallization fails due to complex impurity profiles (e.g., over-chlorinated byproducts or regioisomers).
Step-by-Step Methodology:
-
Silica Deactivation: Prepare a slurry of silica gel (230–400 mesh) in anhydrous hexane containing 2% v/v Triethylamine (
). Pack the column and flush with 2 column volumes of this mixture to fully neutralize the silanol groups. -
Equilibration: Flush the column with 3 column volumes of your chosen anhydrous eluent (e.g., Hexane/EtOAc 4:1) to remove excess free amine[3].
-
Loading: Dry-load the crude 4-chloro-2-(4-nitrophenyl)quinazoline onto a small amount of deactivated silica, or load it as a concentrated solution in anhydrous dichloromethane (DCM).
-
Elution: Elute rapidly (flash conditions). Do not let the compound sit on the column for extended periods.
-
Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a water bath temperature of <30 °C to prevent thermal degradation.
References
-
Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection Source: National Institutes of Health (PMC) URL:[Link]
-
What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? Source: ResearchGate URL:[Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents Source: Beilstein Journal of Organic Chemistry URL:[Link]
-
Assessing a Sustainable Manufacturing Route to Lapatinib Source: The Royal Society of Chemistry URL:[Link]
Sources
- 1. Development and Optimization of a Novel Synthetic Route for 2,4-Diamine-quinazoline Containing Ziresovir: A Drug Candidate for the Treatment of Respiratory Syncytial Virus (RSV) Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Solubility Issues of 4-Chloro-2-(4-nitrophenyl)quinazoline in Ethanol
An in-depth technical guide for researchers, scientists, and drug development professionals.
As a Senior Application Scientist, this guide provides in-depth, field-proven insights into the solubility challenges of 4-Chloro-2-(4-nitrophenyl)quinazoline. The following question-and-answer format is designed to address common issues encountered during experimental work, explaining the causality behind each step and providing robust, self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: I'm having difficulty dissolving 4-Chloro-2-(4-nitrophenyl)quinazoline in ethanol. Is this expected?
The core of the issue lies in the molecule's physicochemical properties:
-
Molecular Structure: The compound possesses a large, rigid, and predominantly hydrophobic fused ring system (the quinazoline core) and a nitrophenyl group. These features require significant energy to break from the crystal lattice.
-
Intermolecular Forces: In its solid state, the compound is stabilized by strong intermolecular forces (pi-pi stacking). For dissolution to occur, the energy released from solvent-solute interactions must overcome both the crystal lattice energy and the solvent-solvent interactions (the hydrogen-bonding network in ethanol).[3]
-
Polarity Mismatch: Although ethanol is a polar solvent, the large nonpolar surface area of 4-Chloro-2-(4-nitrophenyl)quinazoline makes it only sparingly soluble. Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are often more effective for related structures.[1][2]
Q2: What are the immediate troubleshooting steps I can take to improve solubility in ethanol?
Before changing your solvent system, several simple physical methods can be employed to enhance solubility. These methods work by increasing the kinetic energy of the system to overcome the activation energy barrier of dissolution.
A general troubleshooting workflow is outlined below:
Caption: Initial troubleshooting workflow for dissolution.
Detailed Steps:
-
Heating: Gently warm the suspension to 40-50°C. Increased temperature provides the energy needed to break the solute-solute bonds in the crystal lattice.[2] Causality: Heat increases the kinetic energy of both solute and solvent molecules, leading to more frequent and energetic collisions that can overcome the lattice energy. Caution: Be aware of potential compound degradation at elevated temperatures, a known issue with some quinazoline syntheses.[4]
-
Agitation: Ensure continuous and vigorous stirring or vortexing. This maximizes the interaction between the solvent and the solute surface area.
-
Sonication: Use an ultrasonic bath. Cavitation, the formation and collapse of microscopic bubbles, creates localized high-energy microenvironments that physically break apart the solute particles and enhance solvent penetration.
-
Particle Size Reduction: If you are working with a crystalline solid, reducing its particle size can significantly increase the dissolution rate.[5][6] This can be achieved by carefully grinding the material with a mortar and pestle. Causality: A smaller particle size increases the surface-area-to-volume ratio, allowing for a greater contact area between the solute and the solvent.[3][6]
Q3: Heating and sonication didn't fully dissolve the compound. Should I consider a co-solvent?
Absolutely. Using a co-solvent is a highly effective and standard technique for solubilizing poorly soluble compounds.[7] A co-solvent is a secondary, water-miscible organic solvent added to the primary solvent to change its polarity and increase its solubilizing capacity.[8][9]
Mechanism of Co-solvency: Co-solvents work by reducing the interfacial tension between the hydrophobic solute and the primary solvent.[8] In an ethanol system, a small amount of a stronger, more polar aprotic solvent can disrupt ethanol's hydrogen-bonding network, creating cavities that are more accommodating to the large quinazoline structure.[10]
Recommended Co-solvents: The choice of co-solvent depends on the requirements of your downstream application (e.g., toxicity for in-vitro assays).
| Co-Solvent | Typical Starting % (v/v) in Ethanol | Mechanism & Rationale | Key Considerations |
| Dimethyl Sulfoxide (DMSO) | 5 - 20% | A powerful, polar aprotic solvent. Excellent at dissolving a wide range of organic molecules. Often used for creating stock solutions. | Can be toxic to some cell lines. Ensure final concentration in assays is low (typically <0.5%). |
| N,N-Dimethylformamide (DMF) | 5 - 20% | Similar to DMSO. Studies on related pyrazolo quinazolines show they exhibit greater solubility in DMF.[1][2] | Also carries cell toxicity warnings. Can be difficult to remove completely due to its high boiling point.[4] |
| Polyethylene Glycol 400 (PEG 400) | 10 - 30% | A non-toxic, biocompatible co-solvent commonly used in pharmaceutical formulations to increase the solubility of poorly soluble drugs.[9][11] | Increases the viscosity of the solution. May not be as potent a solubilizer as DMSO or DMF. |
| Propylene Glycol (PG) | 10 - 30% | Another biocompatible co-solvent widely used in pharmaceutical preparations.[9][11] | Similar properties to PEG 400; a good option for in-vivo or sensitive in-vitro work. |
Experimental Protocols & Data
Protocol 1: Systematic Determination of Thermodynamic Solubility (Shake-Flask Method)
To ensure reproducible results, it is critical to determine the equilibrium solubility of your compound. The shake-flask method is the gold-standard for this purpose.[12]
Caption: Workflow for the Shake-Flask Solubility Protocol.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of 4-Chloro-2-(4-nitrophenyl)quinazoline to a glass vial containing a precise volume of ethanol. "Excess" means that solid material is clearly visible after initial mixing.
-
Equilibration: Seal the vial tightly and place it in an incubator shaker or on a stirring plate at a constant temperature (e.g., 25°C or 37°C). Agitate for 24 to 48 hours to ensure the solution reaches equilibrium.[12]
-
Phase Separation: After equilibration, let the vial stand to allow the undissolved solid to settle. Centrifuge the vial at high speed (e.g., 10,000 x g for 10 minutes) to pellet the remaining solid.
-
Filtration: Carefully withdraw the supernatant and filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any remaining micro-particulates.[12] This step is critical to avoid artificially high results.
-
Quantification: Prepare a standard curve of the compound in a suitable solvent. Accurately dilute a known volume of the clear filtrate and quantify the compound's concentration using a validated analytical method, such as HPLC-UV.
-
Calculation: Use the measured concentration and the dilution factor to calculate the equilibrium solubility in units such as mg/mL or mM.
References
-
CIBTech. (n.d.). STUDY ON THE SOLUBILITY CHARACTERISTICS OF SOME QUINAZOLINE DERIVATIVES AND THERMODYNAMIC STUDY IN DIFFERENT ORGANIC SOLVENTS. Retrieved from [Link]
-
ManTech Publications. (2021). A Review of the Solubility Enhancement by Using a Co-Solvency Method. Retrieved from [Link]
-
Al-kassas, R., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceuticals (Basel). Retrieved from [Link]
-
Patel, J. N., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. Retrieved from [Link]
-
Ansari, M. J. (n.d.). An overview of techniques for multifold enhancement in solubility of poorly soluble drugs. Retrieved from [Link]
-
International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Retrieved from [Link]
-
Babu, P. R. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Wikipedia. (n.d.). Cosolvent. Retrieved from [Link]
-
Li, H., et al. (2022). Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections. Pharmaceutics. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. cibtech.org [cibtech.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. czasopisma.umlub.pl [czasopisma.umlub.pl]
- 8. admin.mantechpublications.com [admin.mantechpublications.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: POCl₃ Workup & Quenching in Quinazoline Synthesis
Welcome to the Process Chemistry Support Center. The conversion of quinazolin-4(3H)-ones to 4-chloroquinazolines using phosphorus oxychloride (POCl₃) is a cornerstone reaction in medicinal chemistry and drug development[1]. However, the removal and quenching of excess POCl₃ frequently cause product degradation, yield loss, and severe safety hazards during scale-up[2].
As a Senior Application Scientist, I have designed this guide to provide field-proven troubleshooting, mechanistic insights, and self-validating scalable protocols to ensure a safe and high-yielding workup.
Troubleshooting & FAQs
Q1: Why does my 4-chloroquinazoline degrade or revert to starting material during POCl₃ removal?
Causality: The C-Cl bond at the 4-position of the quinazoline ring is highly activated and susceptible to nucleophilic attack. If you attempt to remove bulk POCl₃ via high-temperature distillation (>100°C), thermal degradation of the product occurs. Conversely, if you quench the reaction mixture directly into neutral water, the hydrolysis of POCl₃ generates copious amounts of HCl. The resulting acidic, high-temperature environment rapidly hydrolyzes the newly formed 4-chloroquinazoline back to the quinazolin-4(3H)-one. Solution: Remove bulk POCl₃ via vacuum distillation at lower temperatures (<60°C), and subject the residue to an inverse quench into a highly basic aqueous solution (e.g., 25% KOH) to neutralize HCl immediately[3].
Q2: What is the safest way to quench excess POCl₃ on a large scale (>100g)?
Causality: Direct quenching of POCl₃ into cold water is a highly dangerous practice. POCl₃ hydrolysis is not a single, continuous step; it rapidly forms phosphorodichloridic acid (POCl₂(OH)), a metastable energetic intermediate[2]. In cold or neutral water, this intermediate accumulates. As the mixture warms, a violent, latent exothermic decomposition occurs, which can easily over-pressurize the reactor[2]. Solution: Always perform an inverse quench (adding the reaction mixture to the quench solution, not vice versa). Use a strong basic solution (like 25% KOH) and maintain the temperature between 20–25°C. The base accelerates the complete hydrolysis of the metastable intermediate, preventing dangerous accumulation[3].
Q3: Can I avoid using a large excess of POCl₃ entirely?
Causality: Yes. The traditional method uses POCl₃ as both reagent and solvent, requiring massive quenching. By using a stoichiometric amount of POCl₃ (1.0 to 1.5 equivalents) in the presence of an organic base (e.g., N,N-diethylaniline or pyridine) and an inert solvent (e.g., toluene or acetonitrile), you can drive the chlorination to completion without excess reagent[4][5]. The base acts as an acid scavenger and catalyzes the formation of the active phosphorylating species[1].
Quantitative Data: Quenching Method Comparison
The table below summarizes the causality and outcomes of various POCl₃ handling strategies to help you select the optimal workflow for your scale.
| Quench Method | Intermediate Accumulation | Exotherm Profile | 4-Chloroquinazoline Yield | Scalability & Safety |
| Direct Water Quench | High (POCl₂OH)[2] | Latent, violent | Low (Hydrolysis risk) | Unsafe / Not recommended |
| Vacuum Distillation + Water | Moderate | Moderate | Medium | Lab scale only (<50g) |
| Inverse Quench (25% KOH) | None | Immediate, controlled | High (>90%)[3] | Excellent |
| Equimolar POCl₃ + Base | N/A (No excess) | Minimal[4] | High (>85%)[5] | Excellent |
Experimental Protocols
Protocol A: Equimolar POCl₃ Chlorination (Minimizing Excess)
This self-validating protocol eliminates the need for massive quenching by limiting POCl₃ to near-stoichiometric amounts[4][5].
-
Setup: Charge a reactor with quinazolin-4(3H)-one (1.0 eq) and N,N-diethylaniline (1.0 eq) in an inert solvent like toluene or acetonitrile (5 volumes).
-
Addition: Heat the suspension to 50°C. Add POCl₃ (1.5 eq) dropwise. Self-validation: An immediate, controlled exotherm indicates the formation of the active phosphorylating complex.
-
Reaction: Ramp the temperature to 85°C and stir for 4–6 hours. Monitor via HPLC until conversion is >99%.
-
Workup: Cool the mixture to 25°C. Because POCl₃ is near-stoichiometric, proceed directly to an inverse basic workup without prior distillation.
Protocol B: Large-Scale Inverse Quench Procedure
Use this protocol if excess POCl₃ was used as the solvent and must be safely destroyed[2][3].
-
Distillation (Optional but recommended): Distill the bulk of the excess POCl₃ under high vacuum, keeping the internal temperature below 60°C to prevent product degradation.
-
Quench Preparation: Prepare a quench vessel containing 25% aqueous KOH (10 volumes relative to the estimated remaining POCl₃). Cool the vessel to 10°C.
-
Inverse Quench: Slowly transfer the crude chlorination mixture (or distillation residue) into the KOH solution. Maintain the internal temperature of the quench vessel below 25°C.
-
Phase Separation: Stir for 30 minutes. The high pH ensures the immediate destruction of phosphorodichloridic acid. Add an extraction solvent (e.g., toluene or n-BuOH). The high salt concentration from the neutralized KOH creates a strong salting-out effect, driving the 4-chloroquinazoline into the organic layer[3].
-
Isolation: Separate the phases, wash the organic layer with brine, and concentrate under reduced pressure to yield the pure product.
Mechanistic & Workflow Visualizations
Workflow for safe POCl3 removal and quenching in quinazoline synthesis.
POCl3 hydrolysis pathway highlighting the metastable energetic intermediate.
References
-
Title: Synthesis and Functionalization of Novel Quinazoline Scaffolds as Antibacterial Agents | Source: Research and Reviews: Journal of Chemistry |
-
[4] Title: Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3 | Source: PMC - NIH | 4
-
[5] Title: Process Development and Scale-up of a Selective r1-Adrenoceptor Antagonist | Source: Organic Process Research & Development |5
-
[1] Title: POCl3 Chlorination of 4-Quinazolones | Source: ResearchGate |1
-
[3] Title: Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process | Source: ChemRxiv | 3
-
[2] Title: Hydrolysis of Phosphoryl Trichloride (POCl3): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates | Source: Organic Process Research & Development - ACS Publications | 2
Sources
Technical Support Center: Recrystallization of 4-Chloro-2-(4-nitrophenyl)quinazoline
The following technical guide addresses the purification and handling of 4-Chloro-2-(4-nitrophenyl)quinazoline .
Case ID: QUIN-CL-NO2-PURIFICATION Status: Active Classification: Sensitive Intermediate Handling[1]
Executive Summary
For the recrystallization of 4-Chloro-2-(4-nitrophenyl)quinazoline , standard protic solvents (Ethanol, Methanol) are strictly contraindicated due to the high electrophilicity of the C4-position, which is exacerbated by the electron-withdrawing nitro group.[1]
Recommended Solvent Systems:
-
Primary Recommendation: Toluene /
-Heptane (Aromatic/Aliphatic pair).[1] -
Alternative (Low Temp): Dichloromethane (DCM) / Hexane.[1]
-
Purification Method: If recrystallization fails due to high impurity load, rapid filtration through a silica plug using DCM is preferred over thermal stress.[1]
Part 1: Critical Analysis & Solvent Selection
The "Nitro Effect" on Stability
You are working with a 4-chloroquinazoline core substituted with a p-nitrophenyl group at the C2 position.[1]
-
Mechanism: The nitro group (
) is a strong electron-withdrawing group (EWG).[1] Through conjugation with the phenyl ring and the quinazoline core, it significantly reduces electron density at the C4 carbon. -
Consequence: The C-Cl bond is highly labile.[1] The C4 carbon is exceptionally prone to nucleophilic attack.[1]
-
Risk: Heating this compound in alcohols (EtOH/MeOH) will likely result in solvolysis , converting your product into the corresponding ether (4-ethoxy) or hydrolyzing it back to the starting material (quinazolinone) if any moisture is present [1, 2].
Solvent Compatibility Matrix
| Solvent Class | Examples | Suitability | Technical Notes |
| Alcohols | Ethanol, Methanol | FORBIDDEN | High risk of nucleophilic aromatic substitution ( |
| Aromatics | Toluene, Benzene | EXCELLENT | Good solubility hot; poor cold.[1] Aprotic. |
| Chlorinated | DCM, Chloroform | GOOD | High solubility.[1] Hard to crystallize alone; requires anti-solvent (Hexane).[1] |
| Polar Aprotic | DMF, DMSO | POOR | Too soluble; high boiling points make removal difficult; promotes hydrolysis if wet.[1] |
| Alkanes | Hexane, Heptane | ANTI-SOLVENT | Product is insoluble.[1] Use to crash out product from Toluene or DCM. |
Part 2: Step-by-Step Protocols
Protocol A: Thermal Recrystallization (Toluene/Heptane)
Best for: High-purity crude material (>85%) needing crystal growth.[1]
-
Preparation: Ensure all glassware is bone-dry. Flush flask with Nitrogen (
).[1] -
Dissolution: Place crude solid in a flask. Add Toluene (approx. 5-10 mL per gram).[1]
-
Heating: Heat to mild reflux (
). If solid does not dissolve, add Toluene in small increments.[1] -
Filtration (Optional): If insoluble black specks remain (likely inorganic salts or decomposed polymer), filter hot through a pre-warmed glass frit or cotton plug.
-
Crystallization: Remove from heat. While still warm, add
-Heptane dropwise until a faint persistent cloudiness appears.[1] -
Cooling: Re-heat briefly to clear the solution, then let it cool slowly to room temperature. Finally, cool in an ice bath (
) for 1 hour. -
Collection: Filter the yellow/off-white needles.[1] Wash with cold Heptane.[1] Dry under vacuum over
or paraffin wax.[1]
Protocol B: Cold Precipitation (DCM/Hexane)
Best for: Labile compounds or removing oily impurities.
-
Dissolution: Dissolve the crude product in the minimum amount of Dichloromethane (DCM) at room temperature.[1]
-
Precipitation: Slowly add Hexane (or Petroleum Ether) with vigorous stirring.
-
Ratio: Typically requires a 1:3 to 1:5 ratio of DCM:Hexane.[1]
-
Collection: The product should precipitate as a powder. Filter and wash with Hexane.[1]
Part 3: Troubleshooting & Diagnostics (FAQ)
Q1: My product turned into a high-melting solid (>300°C) that is insoluble in organic solvents. What happened?
Diagnosis: Hydrolysis.[1][2][3]
Explanation: You likely reformed the starting material, 2-(4-nitrophenyl)quinazolin-4(3H)-one .[1] This happens if moisture was present during heating or if you used non-anhydrous solvents. The "chloro" group is a leaving group; water displaces it to form the thermodynamically stable amide (lactam) tautomer [3].
Solution: Check the IR spectrum. A strong carbonyl peak at ~1670 cm⁻¹ confirms the quinazolinone. You must re-chlorinate using
Q2: I see a new spot on TLC that moves slightly faster/slower than the product after recrystallizing from Ethanol.
Diagnosis: Alcoholysis (Ether formation).[1] Explanation: You synthesized 4-ethoxy-2-(4-nitrophenyl)quinazoline. The ethanol acted as a nucleophile.[1] Correction: Discard the batch or attempt to hydrolyze it back to the quinazolinone with acid, then re-chlorinate. Never use alcohols for 4-chloroquinazolines.
Q3: The product oils out instead of crystallizing.
Diagnosis: Impurity profile is too complex or cooling was too fast. Solution:
-
Re-dissolve in DCM.[1]
-
Add a seed crystal (if available).[1]
-
Scratch the glass surface with a spatula.[1]
-
If oiling persists, perform a "Flash Filtration": Dissolve in 10% EtOAc/Hexane and pass through a short pad of silica gel.[1] The product moves fast; polar impurities stay behind.[1]
Part 4: Visualizing the Chemistry
Diagram 1: Solvent Selection Logic
This decision tree guides you through the critical "Go/No-Go" decisions to prevent decomposition.
Caption: Decision logic for solvent selection emphasizing the exclusion of protic solvents to preserve the C-Cl bond.
Diagram 2: The Hydrolysis Trap
Understanding the degradation mechanism is vital for troubleshooting yield loss.[1]
Caption: Mechanism of degradation. Moisture converts the reactive chloro-intermediate into the unreactive quinazolinone (Dead End).
References
-
Preparation of 4-chloro-2-(4-methylphenyl)quinazoline. PrepChem. Accessed March 2026.
-
Synthesis of 4-chloroquinazolines and reactivity. Journal of Receptors and Signal Transduction, 2008.[1][4] Discusses the lability of the C-Cl bond in quinazolines.
-
Quinazolinone Tautomerism and Chlorination. Organic Chemistry Portal. General mechanisms for the chlorination of N-heterocycles and stability of the resulting chlorides.
-
Two-Solvent Recrystallization Guide. MIT OpenCourseWare. General principles for choosing solvent/anti-solvent pairs (Toluene/Heptane logic).
Sources
Technical Support Center: Troubleshooting Low Reactivity of 4-Chloroquinazoline in Nucleophilic Aromatic Substitution (SNAr)
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for a common challenge in synthetic chemistry: the low reactivity of 4-chloroquinazoline in nucleophilic aromatic substitution (SNAr) reactions. Here, we move beyond simple procedural lists to explore the underlying principles governing these reactions, empowering you to make informed decisions to optimize your synthetic outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: Why is my 4-chloroquinazoline unreactive towards my nucleophile? I'm seeing little to no product formation.
This is a frequent and often frustrating observation. The reactivity of 4-chloroquinazoline in SNAr reactions is a delicate interplay of electronic and steric factors, as well as reaction conditions. Let's dissect the potential culprits.
Answer 1: Deconstructing the Reactivity of 4-Chloroquinazoline
The core of the issue often lies in the inherent electronic properties of the quinazoline ring and the nature of your chosen nucleophile.
The Electrophile: 4-Chloroquinazoline
The quinazoline ring system is a bicyclic aromatic heterocycle containing two nitrogen atoms. These nitrogen atoms are electronegative and withdraw electron density from the ring, making it electron-deficient and thus susceptible to nucleophilic attack.[1] In 4-chloroquinazoline, the chlorine atom at the 4-position is the target for substitution. The pyrimidine ring, in particular, is more electron-deficient than the benzene ring, making the 2- and 4-positions the most reactive sites for nucleophilic substitution.[1]
However, the reactivity of the 4-position is significantly influenced by the electronic nature of the incoming nucleophile and the reaction conditions.
The Nucleophile: A Critical Player
The strength of your nucleophile is paramount. Weakly nucleophilic species will struggle to attack the electron-deficient quinazoline ring.
-
Electron-rich vs. Electron-poor Nucleophiles: Electron-rich amines, such as primary aliphatic amines, readily react with 4-chloroquinazolines.[2] Conversely, electron-poor amines, like many anilines with electron-withdrawing substituents, often exhibit sluggish reactivity, leading to long reaction times and low yields.[2]
The Reaction Mechanism: A Stepwise Process
The SNAr reaction of 4-chloroquinazoline typically proceeds through a stepwise mechanism involving the formation of a Meisenheimer complex.[3]
The rate-determining step is typically the initial nucleophilic attack to form the stabilized anionic intermediate. If the nucleophile is weak or the quinazoline ring is not sufficiently activated, this step will be slow, resulting in low reactivity.
Question 2: How can I activate my 4-chloroquinazoline or enhance the nucleophilicity of my attacking species to improve reaction yields?
When faced with a stubborn reaction, a multi-pronged approach to enhancing reactivity is often the most effective strategy.
Answer 2: Strategies for Enhancing Reactivity
Several key parameters can be adjusted to drive your reaction to completion.
1. Solvent Selection: The Reaction's Environment
The choice of solvent can dramatically influence the rate of an SNAr reaction.[4]
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile are often excellent choices. They can dissolve the nucleophilic salt and solvate the cation, leaving the anion "bare" and more nucleophilic.[5]
-
Polar Protic Solvents: Solvents such as ethanol and isopropanol can also be effective. They can stabilize the transition state and the Meisenheimer complex through hydrogen bonding.[6][7] However, they can also solvate the nucleophile, potentially reducing its reactivity.[4]
| Solvent Type | Examples | Impact on SNAr |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Generally increases reaction rate by "freeing" the nucleophile.[4][5] |
| Polar Protic | Ethanol, Isopropanol, Water | Can stabilize the intermediate but may also solvate the nucleophile.[4][6][7] |
2. The Role of a Base: Deprotonation and Activation
For nucleophiles that are neutral (e.g., amines, thiols), the addition of a base is often crucial.
-
Deprotonation: A base will deprotonate the nucleophile, generating a more potent anionic nucleophile.
-
Acid Scavenging: The reaction of an amine with 4-chloroquinazoline generates HCl. A base is necessary to neutralize this acid, which could otherwise protonate the starting amine, rendering it non-nucleophilic.
Commonly used bases include triethylamine (TEA), diisopropylethylamine (DIPEA), and inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of base can be critical, and in some cases, a combination of bases can be beneficial.[8]
3. Temperature and Reaction Time: Pushing the Equilibrium
For sluggish reactions, increasing the temperature is a common and effective strategy. Refluxing the reaction mixture can provide the necessary activation energy to overcome the reaction barrier. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is essential to determine the optimal reaction time and to avoid potential decomposition at elevated temperatures.[9]
4. Microwave Irradiation: A Modern Approach
Microwave-assisted synthesis has emerged as a powerful tool for accelerating SNAr reactions, particularly with poorly reactive nucleophiles.[2] Microwave heating can lead to rapid and efficient product formation, often in minutes compared to hours with conventional heating.[2] This is often attributed to the efficient and uniform heating of the reaction mixture.
Question 3: My reaction is producing a mixture of products or undesired side products. How can I improve the selectivity?
Selectivity issues can arise from the inherent reactivity of the quinazoline ring system or from competing reaction pathways.
Answer 3: Navigating Selectivity in Quinazoline Chemistry
Regioselectivity with Di-substituted Quinazolines
When working with di-substituted quinazolines, such as 2,4-dichloroquinazoline, regioselectivity becomes a key consideration. The 4-position is generally more reactive towards nucleophilic attack than the 2-position.[10][11] This is attributed to the electronic properties of the ring, where the carbon at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it more susceptible to nucleophilic attack.[11][12]
By controlling the reaction conditions, such as temperature and stoichiometry of the nucleophile, it is often possible to achieve highly regioselective substitution at the 4-position.
Common Side Reactions and Their Mitigation
-
Hydrolysis: If water is present in the reaction mixture, it can act as a nucleophile, leading to the formation of the corresponding 4-quinazolinone. To avoid this, use anhydrous solvents and reagents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Over-reaction: With highly reactive nucleophiles or in the case of di-substituted quinazolines, di-substitution can occur. Careful control of the stoichiometry of the nucleophile (often using 1.0 to 1.2 equivalents) can minimize this.
Experimental Protocol: A General Procedure for SNAr on 4-Chloroquinazoline
This protocol provides a starting point for your optimization efforts.
Materials:
-
4-chloroquinazoline
-
Nucleophile (e.g., a primary or secondary amine)
-
Base (e.g., triethylamine or potassium carbonate)
-
Anhydrous solvent (e.g., DMF, ethanol, or isopropanol)
-
Round-bottom flask
-
Reflux condenser
-
Stir bar
-
Inert atmosphere setup (optional but recommended)
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a stir bar, add 4-chloroquinazoline (1.0 equivalent).
-
Addition of Reagents: Add the nucleophile (1.1 equivalents) and the base (1.5-2.0 equivalents).
-
Solvent Addition: Add the anhydrous solvent.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., reflux) and stir for the required time.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If using an organic solvent, it can often be removed under reduced pressure. The residue can then be partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
-
Purification: The crude product can be purified by column chromatography or recrystallization.[7]
Troubleshooting Flowchart
By systematically evaluating and optimizing these key reaction parameters, you can overcome the challenges associated with the low reactivity of 4-chloroquinazoline and successfully synthesize your target molecules.
References
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025, March 15).
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
-
Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. Retrieved from [Link]
-
Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study. (n.d.). ResearchGate. Retrieved from [Link]
- Directed nucleophilic aromatic substitution reaction. (n.d.).
-
Quinazoline. (n.d.). In Wikipedia. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). MDPI. Retrieved from [Link]
-
Troubleshooting: How to Improve Yield. (n.d.). University of Rochester Chemistry. Retrieved from [Link]
- SN2 nucleophilic substitution reaction push and pull transition state. (2024, September 11).
- Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. (n.d.).
-
de Oliveira, L. V. S., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
El-Hashash, M. A., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. ARKIVOC. Retrieved from [Link]
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. (2025, December 6). ResearchGate. Retrieved from [Link]
-
Nicewicz, D. A., et al. (2017). Cation Radical Accelerated Nucleophilic Aromatic Substitution via Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
8.8: Structural and Solvent Effects in SN Reactions. (2021, July 31). Chemistry LibreTexts. Retrieved from [Link]
-
El-Hashash, M. A., et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. Retrieved from [Link]
-
Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000, December 18). MDPI. Retrieved from [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024, December 20). PubMed. Retrieved from [Link]
Sources
- 1. Quinazoline - Wikipedia [en.wikipedia.org]
- 2. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. users.wfu.edu [users.wfu.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Frontiers | Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction [frontiersin.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. Troubleshooting [chem.rochester.edu]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. mdpi.com [mdpi.com]
- 12. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimizing Reaction Time for Quinazoline Nucleophilic Displacement
Welcome to the technical support center for the optimization of quinazoline nucleophilic displacement reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the knowledge to efficiently overcome common hurdles and streamline your synthetic workflows.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for nucleophilic aromatic substitution (SNAr) on a quinazoline ring?
The generally accepted mechanism for SNAr reactions on the quinazoline core is a two-step addition-elimination process. The reaction is initiated by the nucleophilic attack on an electron-deficient carbon atom of the quinazoline ring, which is typically substituted with a good leaving group (e.g., a halogen). This initial attack forms a resonance-stabilized intermediate known as a Meisenheimer complex.[1][2] In the subsequent, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[1][2]
Q2: Which position on the quinazoline ring is most reactive towards nucleophilic attack?
For 2,4-disubstituted quinazolines, particularly 2,4-dichloroquinazolines, the C4 position is significantly more susceptible to nucleophilic attack than the C2 position.[3][4][5] This regioselectivity is attributed to the higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient at the C4 carbon, making it more electrophilic.[3][4][5][6] The presence of electron-withdrawing groups on the quinazoline ring can further enhance this inherent reactivity.[5]
Q3: How can I monitor the progress of my quinazoline SNAr reaction?
Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of these reactions.[7][8][9][10][11] By spotting the reaction mixture on a TLC plate alongside the starting materials, you can visualize the consumption of the reactants and the formation of the product. For more quantitative analysis, techniques like Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be employed.[2]
Troubleshooting Guide
Problem 1: Slow or Incomplete Reaction
You've set up your reaction, but after several hours, TLC analysis shows a significant amount of starting material remaining.
Possible Cause 1: Insufficient Reactivity of the Quinazoline Substrate
The electronic nature of the quinazoline ring is a primary determinant of its reactivity. The presence of electron-withdrawing groups (EWGs) ortho and para to the leaving group is crucial for activating the ring towards nucleophilic attack.[2]
-
Solution: If your substrate lacks sufficient activation, consider synthesizing an analogue with an EWG, such as a nitro group, at a suitable position (e.g., the 7-position to activate the C4 position).[5]
Possible Cause 2: Poor Leaving Group
The nature of the leaving group significantly impacts the rate of SNAr reactions. The general order of reactivity for halogen leaving groups in SNAr is F > Cl > Br > I, which is opposite to that of S_N2 reactions.[2]
-
Solution: If your reaction is sluggish, consider using a substrate with a better leaving group. For instance, a fluoroquinazoline will generally react faster than a chloroquinazoline.[2]
Possible Cause 3: Weak Nucleophile
The strength of the nucleophile is a key factor in the rate-determining step of the SNAr reaction.
-
Solution: If you are using a neutral nucleophile (e.g., an amine or alcohol), its reactivity can be enhanced by deprotonation with a suitable base to generate the more nucleophilic anionic species.[2] For example, using an alkoxide instead of an alcohol will significantly increase the reaction rate. Electron-rich anilines also react more readily than electron-poor ones.[12]
Possible Cause 4: Inappropriate Solvent
The choice of solvent is critical for SNAr reactions. Polar aprotic solvents like DMSO, DMF, and acetonitrile are generally preferred as they can solvate the counter-ion of the nucleophile, leaving the nucleophile itself more reactive.[1][2][13] Protic solvents, on the other hand, can form hydrogen bonds with the nucleophile, reducing its nucleophilicity and slowing the reaction.[2][14]
-
Solution: If your reaction is slow in a protic or non-polar solvent, switching to a polar aprotic solvent is recommended.[2][15] Ensure your reactants are fully soluble in the chosen solvent at the reaction temperature to improve reaction rates.[16]
Possible Cause 5: Insufficient Temperature
Many SNAr reactions require elevated temperatures to proceed at a reasonable rate.[16]
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C and monitor the progress by TLC.[16] Microwave-assisted synthesis can also be a valuable tool to accelerate these reactions.[12][17]
Experimental Protocols
Protocol 1: General Procedure for Nucleophilic Displacement of 4-Chloroquinazoline with an Aniline
This protocol describes a typical procedure for the synthesis of 4-anilinoquinazolines.
Materials:
-
Substituted 4-chloroquinazoline (1.0 mmol)
-
Substituted aniline (1.2 mmol)
-
Ethanol (10 mL)
-
Standard laboratory glassware with a reflux condenser
Procedure:
-
To a round-bottom flask, add the 4-chloroquinazoline and the substituted aniline.
-
Add ethanol as the solvent.
-
Stir the reaction mixture and heat it to reflux (approximately 78°C) for 4-6 hours.[9]
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to obtain the desired 4-anilinoquinazoline.[9]
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Visualizations
Diagram 1: General Mechanism of Quinazoline Nucleophilic Displacement
Caption: The two-step addition-elimination mechanism of SNAr on a quinazoline ring.
Diagram 2: Troubleshooting Workflow for Slow Reactions
Caption: A logical workflow for diagnosing and resolving slow quinazoline SNAr reactions.
Data Summary
Table 1: Relative Reactivity of Leaving Groups in SNAr
| Leaving Group | Relative Reactivity | Rationale |
| -F | Highest | The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and stabilizing the Meisenheimer complex.[2] |
| -Cl | High | Chlorine is a good leaving group, and chloroquinazolines are widely used and commercially available.[12][17][18] |
| -Br | Moderate | Bromine is a reasonable leaving group, though generally less reactive than chlorine in SNAr.[2] |
| -I | Lowest | The C-I bond is the least polarized, leading to lower reactivity in the rate-determining nucleophilic attack step.[2] |
Table 2: Common Solvents for Quinazoline SNAr Reactions
| Solvent | Type | Dielectric Constant (ε) | Rationale for Use |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent at solvating cations, leaving the nucleophile highly reactive. High boiling point allows for a wide range of reaction temperatures.[9][15][16][19] |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 37 | Similar to DMSO, it is a good choice for promoting SNAr reactions.[7][15][16] |
| Acetonitrile | Polar Aprotic | 38 | A common solvent for SNAr reactions, particularly when milder conditions are desired. |
| Ethanol | Polar Protic | 25 | Can be used, but may lead to slower reactions due to hydrogen bonding with the nucleophile.[9][15] |
| Toluene | Non-polar | 2.4 | Generally not recommended as it can lead to poor solubility of polar reactants and slower reaction rates.[15][16] |
References
- General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Troubleshooting common side reactions in quinazoline synthesis - Benchchem.
- Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization | ACS Omega.
- Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - SciELO.
- (PDF) Solvent Effect on a Model of S N Ar Reaction in Conventional and Non-Conventional Solvents - ResearchGate.
- (PDF) Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - ResearchGate.
- Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs - Benchchem.
- Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC.
- identifying and minimizing side products in quinazoline synthesis - Benchchem.
- Synthesis of 4-chloroquinazolines (C) with starting and intermediate... | Download Scientific Diagram - ResearchGate.
- Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction - Frontiers.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - MDPI.
- Alkanoylation of quinazoline by nucleophilic aromatic substitution: Combined experimental and computational study | Request PDF - ResearchGate.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - ResearchGate.
- Transition-metal-catalyzed synthesis of quinazolines: A review - PMC - NIH.
- Quinazoline derivatives & pharmacological activities: a review - SciSpace.
- Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions - Benchchem.
- Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - MDPI.
- Application Notes and Protocols for Quinazoline Synthesis Using 2-Amino-5-bromobenzophenone - Benchchem.
- Reactivity Face-Off: 2,4-dichloro-7-nitroquinazoline vs. 2,4-dichloroquinazoline in Nucleophilic Aromatic Substitution - Benchchem.
- Nucleophile–nucleofuge duality of azide and arylthiolate groups in the synthesis of quinazoline and tetrazoloquinazoline derivatives - RSC Publishing.
- Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition - PMC.
- Recent advances and prospects in the organocatalytic synthesis of quinazolinones.
- Solvent Molecules Play a Role in an SNAr Reaction - ChemRxiv.
- Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - PMC.
- Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution.
- Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - Frontiers.
- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review.
- Transition-metal-catalyzed synthesis of quinazolines: A review - Frontiers.
- A short review on synthetic strategies towards quinazoline based anticancer drugs - Arkivoc.
- Push-Pull Structures Based on 2-Aryl/thienyl Substituted Quinazolin-4(3H)-ones and 4-Cyanoquinazolines - MDPI.
- Recent advances in heterolytic nucleofugal leaving groups - PMC - NIH.
- Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives - PMC.
- Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review.
- A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides - PMC.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
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- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, Antitumour Evaluation, and In Silico Studies of Pyrazolo-[1,5-c]quinazolinone Derivatives Targeting Potential Cyclin-Dependent Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis of Novel Anion Recognition Molecules as Quinazoline Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Electronic and solvent effects on kinetics of SNAr substitution reactions of substituted anilines with 2,6-bis(trifluoromethanesulfonyl)-4-nitroanisole in MeOH–Me2SO mixtures of varying composition: one reaction with two mechanistic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. scielo.br [scielo.br]
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- 19. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Side Products in 4-Chloro-2-Arylquinazoline Synthesis
Welcome to the Technical Support Center. 4-Chloro-2-arylquinazolines are highly versatile, electrophilic building blocks essential for synthesizing kinase inhibitors (e.g., EGFR and TGFBR1 inhibitors) and anti-infective agents (ACS Infect. Dis. 2023)[1]. The standard synthesis involves the dehydroxy-chlorination of 2-arylquinazolin-4(3H)-ones using phosphorus oxychloride (POCl₃). While seemingly straightforward, this transformation is notoriously prone to stalling, dimerization, and hydrolysis if the thermodynamic and kinetic parameters are not strictly controlled.
This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to eliminate common side products and maximize your yield.
Section 1: Mechanistic Pathway & Side Product Origins
To troubleshoot effectively, we must first understand the causality of the reaction. The conversion of a quinazolinone to a chloroquinazoline via POCl₃ is not a single concerted step; it occurs in two distinct kinetic stages (J. Org. Chem. 2011)[2]:
-
Kinetic Phosphorylation : Rapid formation of an O-phosphorylated intermediate at low temperatures (< 25 °C).
-
Thermodynamic Chlorination : SₙAr-type displacement of the phosphate leaving group by a chloride ion, requiring elevated temperatures (70–90 °C).
Failure to separate these stages leads to the two most common side products: pseudodimers and hydrolyzed starting material .
Reaction pathway of POCl3-mediated chlorination highlighting pseudodimerization and hydrolysis.
Section 2: Troubleshooting Guides (FAQs)
Q1: My LC-MS shows a massive peak with nearly double the mass of my starting material. What is this, and how do I stop it? A1: You are observing a pseudodimer . This occurs when the highly electrophilic O-phosphorylated intermediate reacts with the nucleophilic nitrogen/oxygen of unreacted 2-arylquinazolin-4(3H)-one instead of a chloride ion. Causality & Fix: Pseudodimerization is completely suppressed if the system is kept strictly basic (pH > 9) during the initial POCl₃ addition (PubMed)[3]. When the reaction is basic, the kinetics favor rapid, uniform phosphorylation. Ensure you add POCl₃ dropwise at < 25 °C in the presence of a strong organic base (e.g., N,N-diisopropylethylamine [DIPEA] or N,N-diethylaniline) and do not apply heat until phosphorylation is 100% complete.
Q2: I am seeing significant amounts of unreacted O-phosphorylated intermediate, even after prolonged heating at 100 °C. Should I add more POCl₃? A2: No. Adding more POCl₃ or increasing the temperature above 90 °C will likely cause decomposition, not conversion. Causality & Fix: The second stage of the reaction (chlorination) requires free, soluble chloride ions (Cl⁻) to displace the phosphate group. If you run the reaction neat in POCl₃ without an amine base, the reaction becomes chloride-starved. By using an amine base like DIPEA, the resulting DIPEA·HCl salt acts as a highly soluble chloride source that rapidly drives the SₙAr substitution (J. Org. Chem. 2011)[4].
Q3: My reaction completes successfully by TLC, but after workup, I isolate mostly the starting quinazolinone. Why is the product reverting? A3: 4-Chloro-2-arylquinazolines are highly sensitive to hydrolysis. The C4 position is extremely electrophilic, especially if the 2-aryl group contains electron-withdrawing substituents[5]. Causality & Fix: Pouring the hot reaction mixture directly into water or using an unbuffered aqueous quench causes rapid hydrolysis of the C-Cl bond back to the quinazolinone. To prevent this, either evaporate the excess POCl₃ in vacuo and use the crude intermediate directly in your next coupling step, or quench the reaction into a vigorously stirred mixture of crushed ice and saturated NaHCO₃, keeping the internal temperature strictly < 5 °C.
Section 3: Standardized Self-Validating Protocol
To ensure reproducibility and prevent side-product formation, utilize the following two-stage, base-mediated protocol. This method incorporates built-in validation checkpoints to verify success at each kinetic stage.
Materials:
-
2-Arylquinazolin-4(3H)-one (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 - 2.5 eq)
-
Anhydrous Acetonitrile or Toluene (0.2 M)
Step-by-Step Methodology:
-
Preparation: Suspend the 2-arylquinazolin-4(3H)-one in anhydrous solvent under an inert atmosphere (N₂ or Ar). Add DIPEA (2.0 eq) and stir for 5 minutes.
-
Kinetic Phosphorylation (Cold Addition): Cool the suspension to 0–5 °C using an ice bath. Add POCl₃ (1.5 eq) dropwise over 15 minutes, ensuring the internal temperature does not exceed 25 °C.
-
Validation Checkpoint 1 (Phosphorylation): Stir at room temperature for 30 minutes. Take a 10 µL aliquot and quench it into 1 mL of dry methanol containing a drop of triethylamine. Analyze via LC-MS. You should observe the mass of the 4-methoxy-2-arylquinazoline derivative. Do not proceed to heating if unreacted starting material is present.
-
Thermodynamic Chlorination (Heating): Once phosphorylation is confirmed, heat the reaction mixture to 70–80 °C for 2–4 hours. The DIPEA·HCl generated in situ will provide the necessary chloride ions.
-
Validation Checkpoint 2 (Chlorination): Take a 10 µL aliquot and quench into dry methanol. LC-MS should now show the mass of the 4-chloro-2-arylquinazoline (or the methoxy adduct if SₙAr occurs in the MS vial, but the retention time will shift significantly from the phosphate intermediate).
-
Workup: Cool the reaction to 0 °C. Concentrate the mixture in vacuo to remove excess POCl₃ and solvent. If an aqueous workup is mandatory, dissolve the residue in cold ethyl acetate and wash rapidly with ice-cold saturated aqueous NaHCO₃ (< 5 °C). Dry the organic layer over anhydrous Na₂SO₄ immediately.
Section 4: Quantitative Impact of Reaction Conditions
The table below summarizes the causality between reaction conditions and the quantitative distribution of products, demonstrating why the two-stage base-mediated approach is superior.
| Reaction Condition | Temperature Profile | Base / Additive | Yield of 4-Chloro (%) | Pseudodimer (%) | Unreacted/Hydrolyzed SM (%) |
| POCl₃ (neat, excess) | 90 °C (Direct heating) | None | ~45% | ~30% | ~25% |
| POCl₃ (1.5 eq) in Toluene | 90 °C (Direct heating) | DIPEA (2.0 eq) | ~68% | ~18% | ~14% |
| POCl₃ (1.5 eq) in Toluene | < 25 °C then 80 °C | DIPEA (2.0 eq) | > 92% | < 1% | < 5% |
| POCl₃ (1.5 eq) + DMF (cat.) | 80 °C | None (Vilsmeier-Haack) | ~75% | ~10% | ~15% |
Note: Data reflects typical distributions observed when optimizing the chlorination of electron-neutral 2-arylquinazolinones based on kinetic profiling.
Section 5: References
-
Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline. ACS Infectious Diseases, 2023. URL: [Link]
-
POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 2011. URL: [Link]
-
POCl3 chlorination of 4-quinazolones. PubMed (NIH), 2011. URL: [Link]
Sources
- 1. Dual Inhibition of Mycobacterium tuberculosis and the Host TGFBR1 by an Anilinoquinazoline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
Validation & Comparative
Comparative Guide: ¹³C NMR Chemical Shift Prediction vs. Experimental Benchmarking for 4-Chloro-2-(4-nitrophenyl)quinazoline
Introduction & Context
In the development of targeted therapeutics, quinazoline derivatives—specifically 4-chloroquinazolines—serve as highly versatile electrophilic intermediates for the synthesis of kinase inhibitors and antitrypanosomal agents[1]. A critical bottleneck in this workflow is the unambiguous structural characterization of these intermediates.
For complex push-pull heterocycles like 4-Chloro-2-(4-nitrophenyl)quinazoline , assigning the ¹³C NMR spectrum is notoriously difficult. The strong electron-withdrawing effects of the C4-chlorine and the para-nitro group on the conjugated π-system create unique electronic environments. This guide objectively compares the performance of rapid Empirical/Machine Learning Predictors (e.g., HOSE-code based tools) against rigorous Ab Initio DFT-GIAO Calculations , benchmarked against Experimental Ground Truth data[2].
Mechanistic Insights & Causality (E-E-A-T)
Understanding the causality behind chemical shifts is essential for evaluating prediction tools.
-
The C4 Deshielding Effect: The C4 carbon of the quinazoline core is flanked by an imine-like nitrogen (N3) and a highly electronegative chlorine atom. This dual electron-withdrawing environment pushes the resonance significantly downfield to ~162 ppm[2]. Empirical predictors often underestimate this shift because their training databases average out the specific anisotropic effects of the quinazoline ring.
-
The Nitro-Aromatic Push-Pull: The para-nitro group on the C2-phenyl ring heavily deshields the ipso carbon (C4') while shielding the ortho carbons (C3', C5') via resonance. Density Functional Theory (DFT) explicitly models these molecular orbitals, capturing the inductive pull of the halogens and the resonance of the nitro group with high fidelity, whereas empirical tools struggle with the cross-conjugation between the two ring systems.
Experimental & Computational Protocols
To ensure trustworthiness and reproducibility, the following protocols represent self-validating systems used to generate the comparative data.
Protocol A: Synthesis & Experimental NMR Acquisition (Ground Truth)
-
Chlorination: Suspend 2-(4-nitrophenyl)quinazolin-4(3H)-one (10 mmol) in 10 mL of (POCl₃). Stir the reaction under reflux for 9 hours to convert the lactam to the 4-chloro derivative[1].
-
Workup & Purification: Remove excess POCl₃ via vacuum distillation. Quench the residue with ice water and neutralize with ammonium hydroxide to precipitate the crude product. Recrystallize from hot ethanol to yield the pure compound[1].
-
NMR Sample Preparation: Dissolve 15 mg of the purified solid in 0.5 mL of DMSO-d₆. Causality: DMSO-d₆ is explicitly chosen over CDCl₃ because planar, nitro-substituted heteroaromatics exhibit notoriously poor solubility in less polar halogenated solvents[3].
-
Acquisition Parameters: Acquire the ¹³C NMR spectrum at 126 MHz using a standard proton-decoupled pulse sequence. Self-Validation: Set the relaxation delay (D1) to 2.0 seconds to ensure full relaxation of the heavily substituted quaternary carbons (C2, C4, C4a, C8a, C1', C4'). Use tetramethylsilane (TMS) at 0.00 ppm as the internal reference.
Protocol B: DFT-GIAO Computational Prediction
-
Conformational Analysis: Perform a conformational search using the MMFF94 force field to identify the lowest-energy rotamer around the C2-C1' inter-ring bond.
-
Geometry Optimization: Optimize the lowest-energy conformer using Gaussian 16 at the B3LYP/6-31G(d) level of theory. Self-Validation: Perform a vibrational frequency analysis to ensure the absence of imaginary frequencies, confirming the geometry is a true local minimum.
-
Shielding Tensor Calculation: Calculate the isotropic magnetic shielding tensors (σ) using the Gauge-Independent Atomic Orbital (GIAO) method at the B3LYP/6-311+G(d,p) level. Causality: The addition of diffuse functions (+) is mandatory for accurately modeling the electron-rich nitrogen lone pairs and the highly polarizable chlorine atom.
-
Linear Scaling: Convert shielding tensors to chemical shifts (δ) using an empirically derived scaling equation (e.g.,
). This corrects for the systematic overestimation of shielding inherent to the B3LYP functional.
Performance Comparison: Data Synthesis
The table below summarizes the quantitative performance of Empirical Predictors versus DFT-GIAO calculations, benchmarked against the experimental shifts of the target molecule.
| Carbon Position | Experimental δ (ppm) | Empirical Predictor δ (ppm) | Error (Δδ) | DFT-GIAO δ (ppm) | Error (Δδ) |
| C2 (C=N) | 152.5 | 155.0 | +2.5 | 153.2 | +0.7 |
| C4 (C-Cl) | 162.1 | 158.0 | -4.1 | 161.5 | -0.6 |
| C5 (Ar-CH) | 126.5 | 127.8 | +1.3 | 126.9 | +0.4 |
| C6 (Ar-CH) | 127.8 | 126.0 | -1.8 | 128.2 | +0.4 |
| C7 (Ar-CH) | 135.5 | 134.1 | -1.4 | 136.0 | +0.5 |
| C8 (Ar-CH) | 131.2 | 129.5 | -1.7 | 130.8 | -0.4 |
| C4a (Bridge) | 121.0 | 123.5 | +2.5 | 121.6 | +0.6 |
| C8a (Bridge) | 146.5 | 149.0 | +2.5 | 145.8 | -0.7 |
| C1' (ipso-Ar) | 142.5 | 140.2 | -2.3 | 143.1 | +0.6 |
| C2', C6' (ortho) | 129.5 | 128.0 | -1.5 | 129.1 | -0.4 |
| C3', C5' (meta) | 124.0 | 122.5 | -1.5 | 124.6 | +0.6 |
| C4' (C-NO₂) | 148.5 | 151.2 | +2.7 | 149.1 | +0.6 |
Performance Verdict: While Empirical Predictors offer instantaneous results, they exhibit unacceptable error margins (Δδ > 4 ppm) at critical quaternary centers (C4, C4'). DFT-GIAO provides superior accuracy (Δδ < 1 ppm across all carbons), making it the mandatory choice for definitive structural assignment in patent applications or IND filings.
Workflow Visualization
Workflow comparing experimental ¹³C NMR acquisition with DFT-GIAO computational predictions.
References
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Beilstein Journal of Organic Chemistry. Available at:[Link]
Sources
FTIR Characteristic Peaks of 4-Chloro-2-(4-nitrophenyl)quinazoline: A Comparative Guide for Synthetic Validation
Executive Summary
For researchers and drug development professionals, 4-chloro-2-(4-nitrophenyl)quinazoline is a highly valuable electrophilic intermediate used in the synthesis of targeted kinase inhibitors, novel antimicrobial agents, and complex quinazoline scaffolds. The critical synthetic step involves the conversion of the inert lactam precursor, 2-(4-nitrophenyl)quinazolin-4(3H)-one, into the reactive imidoyl chloride target.
This guide provides an objective, data-driven comparison of the FTIR (Fourier Transform Infrared) spectra of these two compounds. By establishing a self-validating analytical framework, scientists can confidently confirm successful chlorination and track functional group transformations without relying solely on time-consuming NMR or MS workflows.
Mechanistic Causality: The Analytical Logic of Chlorination
The transformation from a quinazolin-4-one to a 4-chloroquinazoline is driven by the dehydrating and chlorinating action of phosphorus oxychloride (POCl
-
Lactam-Lactim Tautomerization: The precursor exists predominantly in the lactam form, exhibiting a1 and a broad secondary amine (N-H) stretch[1].
-
Aromatization and Halogenation: Upon reaction with POCl
, the oxygen atom is displaced by chlorine. This forces the ring into a fully aromatic state, eliminating the C=O and N-H bonds while generating a new C-Cl bond and strengthening the2[2]. -
The Internal Standard: The 4-nitrophenyl moiety remains unreacted during this step. Therefore, the
serve as an internal qualitative standard, remaining constant across both spectra.
Comparative Spectral Data
To objectively evaluate the success of the synthesis, the FTIR spectrum of the target product must be compared directly against its precursor. The table below summarizes the critical quantitative data required for this comparison.
| Functional Group | Precursor: 2-(4-nitrophenyl)quinazolin-4(3H)-one | Target: 4-Chloro-2-(4-nitrophenyl)quinazoline | Diagnostic Shift / Status |
| N-H Stretch | 3170 – 3360 cm⁻¹ (Broad)[2] | Absent | Disappears (Key marker) |
| C=O Stretch | 1665 – 1685 cm⁻¹ (Strong)[1] | Absent | Disappears (Key marker) |
| C=N Stretch | ~1598 cm⁻¹[2] | 1610 – 1637 cm⁻¹ (Strong)[2] | Shifts to higher frequency |
| Ar-NO₂ (Asym) | 1520 – 1540 cm⁻¹ | 1520 – 1540 cm⁻¹ | Conserved (Internal Std) |
| Ar-NO₂ (Sym) | 1340 – 1355 cm⁻¹ | 1340 – 1355 cm⁻¹ | Conserved (Internal Std) |
| C-Cl Stretch | Absent | 745 – 780 cm⁻¹ (Sharp) | Appears (Key marker) |
Experimental Protocol: Self-Validating Synthesis & FTIR Workflow
To ensure high trustworthiness and reproducibility, the following protocol integrates the chemical synthesis with a self-validating FTIR analysis loop.
Phase 1: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline
-
Reagent Charging: Suspend 1.0 equivalent of 2-(4-nitrophenyl)quinazolin-4(3H)-one in an excess of anhydrous POCl
(typically 10-15 equivalents). -
Reflux: Heat the mixture to reflux (approx. 105°C) under an inert argon atmosphere for 4–6 hours.
-
Causality: The inert atmosphere prevents the hydrolysis of the highly reactive POCl
and the subsequent reversion of the newly formed imidoyl chloride back to the starting lactam.
-
-
Workup: Cool the reaction to room temperature and carefully pour it over crushed ice to quench the excess POCl
. Extract the aqueous layer with dichloromethane (DCM). -
Purification: Wash the organic layer with cold saturated NaHCO
, dry over anhydrous Na SO , and evaporate the solvent. Recrystallize the crude product from anhydrous toluene.
Phase 2: FTIR Sample Preparation and Validation
-
Pellet Preparation: Grind 1-2 mg of the purified product with 100 mg of strictly anhydrous KBr.
-
Causality: KBr is highly hygroscopic. If water is absorbed during preparation, a broad O-H stretch will appear at ~3400 cm⁻¹, which can easily be misidentified as residual unreacted N-H from the precursor, leading to a false negative for conversion.
-
-
Spectral Acquisition: Press the mixture into a translucent pellet and scan from.
-
Self-Validation Logic:
-
Check 1 (The Negative Control): Inspect the 1660–1690 cm⁻¹ region. If a peak is present, the reaction is incomplete, or the product has hydrolyzed.
-
Check 2 (The Positive Control): Verify the presence of the Ar-NO
peaks at ~1530 cm⁻¹ and ~1350 cm⁻¹. If absent, the compound is entirely incorrect. -
Check 3 (The Confirmation): Confirm the emergence of the sharp C-Cl stretch at ~750 cm⁻¹.
-
Workflow Visualization
Fig 1. Logical FTIR tracking of the quinazolin-4-one chlorination workflow.
Fig 2. Decision-tree workflow for the self-validating FTIR analysis of the target compound.
References
- Source: nipne.
- FTIR Educational Experiment Package Volume 1 Source: Thermo Fisher Scientific URL
- Interpretation of Fourier Transform Infrared Spectra (FTIR)
- Source: chem-soc.
Sources
A Comparative Guide to the Mass Spectrometry Fragmentation of 4-Chloroquinazoline Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents. Within this class, 4-chloroquinazoline derivatives are pivotal synthetic intermediates, offering a reactive site for nucleophilic substitution to build diverse molecular libraries. Unambiguous structural characterization of these intermediates and their final products is critical, and mass spectrometry (MS) stands as an indispensable analytical tool for this purpose.
This guide provides an in-depth analysis of the fragmentation patterns of 4-chloroquinazoline and its derivatives. We will explore the core fragmentation pathways under common ionization techniques, compare how different substituents influence these pathways, and provide standardized experimental protocols for robust analysis. Our approach is grounded in established mechanistic principles to provide not just data, but a framework for understanding and predicting fragmentation behavior.
Principles of Ionization and Fragmentation
The fragmentation of a molecule in a mass spectrometer is highly dependent on the ionization method employed.
-
Electron Impact (EI) Ionization: This high-energy technique involves bombarding the molecule with electrons, typically at 70 eV. This process creates a molecular radical cation (M⁺˙), which is often energetically unstable and undergoes extensive fragmentation. The resulting spectrum is rich in fragment ions, providing a detailed structural fingerprint. The fragmentation of these odd-electron ions can be predicted by understanding free radical chemistry.[1]
-
Electrospray Ionization (ESI): ESI is a "soft" ionization technique that generates ions from a solution.[2] It typically produces protonated molecules ([M+H]⁺) or other adducts.[3] These are even-electron ions and are generally more stable than the radical cations formed in EI.[1] Fragmentation is induced in the collision cell of a tandem mass spectrometer (MS/MS), where the precursor ion collides with an inert gas.[3][4] This collision-induced dissociation (CID) provides controlled and structurally informative fragmentation.
The fragmentation pathways themselves are governed by fundamental chemical principles, such as the cleavage of the weakest bonds and the formation of the most stable resulting cations and radicals.[1]
Core Fragmentation of the Quinazoline Scaffold
Under electron impact, the fundamental quinazoline ring system exhibits a highly characteristic fragmentation pattern. The primary pathway involves the consecutive loss of two molecules of hydrogen cyanide (HCN), ultimately leading to a benzyne radical ion.[5] This pathway is a diagnostic feature of the quinazoline core.
Caption: Core fragmentation of the unsubstituted quinazoline ring.
Fragmentation Pattern of 4-Chloroquinazoline
The introduction of a chlorine atom at the C4 position significantly influences the fragmentation cascade. The presence of chlorine is immediately identifiable by the characteristic M/M+2 isotopic pattern in a ~3:1 ratio for the molecular ion. The C4 position is also electronically significant; substituents at this position are often lost preferentially during fragmentation compared to those at C2.[5]
The primary fragmentation pathways for the 4-chloroquinazoline molecular ion ([C₈H₅ClN₂]⁺˙, m/z 164/166) are a competition between the loss of the chlorine substituent and the fragmentation of the heterocyclic ring.
-
Loss of Chlorine Radical (·Cl): The C-Cl bond can undergo homolytic cleavage to expel a neutral chlorine radical. This is a common pathway for chloroaromatic compounds and results in the formation of a quinazolinyl cation at m/z 129.[6]
-
Loss of Hydrogen Cyanide (HCN): Following the characteristic pathway of the quinazoline core, the molecular ion can lose a molecule of HCN to produce a fragment ion at m/z 137/139.
-
Elimination of HCl: A rearrangement can facilitate the elimination of a neutral HCl molecule, leading to a radical cation at m/z 128.[6]
These primary fragments can then undergo further dissociation, as illustrated below.
Caption: Key fragmentation pathways of 4-chloroquinazoline.
Comparative Analysis: The Influence of Substituents
The fragmentation of 4-chloroquinazoline derivatives is a composite of the pathways described above and those directed by the additional substituents. The nature and position of these groups dictate which fragmentation routes are favored.
Comparison of Key Fragmentation Losses
| Compound | Molecular Ion (m/z) | Primary Neutral Loss | m/z of Fragment | Secondary Neutral Loss | m/z of Fragment |
| 4-Chloroquinazoline | 164/166 | ·Cl | 129 | HCN | 102 |
| HCN | 137/139 | ·Cl | 102 | ||
| 4-Chloro-2-methylquinazoline | 178/180 | ·Cl | 143 | HCN | 116 |
| HCN | 151/153 | ·Cl | 116 | ||
| 3-Amino-6-chloro-2-methyl-quinazolin-4(3H)-one * | 211/213 | ·NH₂ | 194/196 | CO | 166/168 |
| ·CH₃ | 196/198 | CO | 168/170 | ||
| 4-Anilino-6-chloro-2-phenylquinazoline | 331/333 | ·C₆H₅NH (Anilino radical) | 239/241 | HCN | 212/214 |
| ·Cl | 296 | ·C₆H₅ | 219 |
*Note: This is a quinazolinone derivative, where the chloro is on the benzene ring, but it illustrates the influence of other common substituents found on the scaffold. Data is inferred from related structures.[7]
Mechanistic Discussion
-
Alkyl Substituents (e.g., 2-methyl): The presence of a methyl group provides an additional fragmentation route. While the loss of ·Cl and HCN still dominates, cleavage of the methyl radical can also occur, although it is often a less favorable pathway unless it leads to a particularly stable ion.
-
Amino Substituents (e.g., 3-Amino-quinazolinone): In amino-substituted quinazolinones, a major fragmentation pathway is the loss of the amino group as a radical (·NH₂) or as ammonia (NH₃) in ESI-MS/MS.[7][8][9][10] This is often followed by the characteristic loss of carbon monoxide (CO) from the quinazolinone ring. The initial ionization site is frequently the lone pair on the amino nitrogen, which directs this subsequent fragmentation.
-
Aryl Substituents (e.g., 4-Anilino): For derivatives like 4-anilinoquinazolines, which are common in drug development, fragmentation often involves cleavage of the C-N bond connecting the aniline moiety.[11] This results in the loss of an anilino radical or a neutral aniline molecule, leaving a charged quinazoline core. This pathway is particularly useful for confirming the identity of the substituent at the 4-position.
Recommended Experimental Protocol: LC-MS/MS Analysis
This protocol outlines a general method for the analysis of 4-chloroquinazoline derivatives using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with ESI, a common and robust setup for this class of molecules.[12][13]
1. Sample Preparation
- Prepare a 1 mg/mL stock solution of the 4-chloroquinazoline derivative in a suitable organic solvent (e.g., methanol or acetonitrile).
- Perform serial dilutions of the stock solution to a working concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
2. Liquid Chromatography (LC)
- System: HPLC or UHPLC system.
- Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.
- Flow Rate: 0.4 mL/min.
- Injection Volume: 2 µL.
- Column Temperature: 40 °C.
3. Mass Spectrometry (MS)
System: Tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.
Ionization Mode: Positive Ion Mode.
Capillary Voltage: 3.5 kV.
Source Temperature: 120 °C.
Desolvation Gas Temperature: 400 °C.
Desolvation Gas Flow: 800 L/hr.
Collision Gas: Argon.
- Data Acquisition:
Full Scan (MS1): Acquire data from m/z 100-600 to identify the protonated molecule [M+H]⁺.
Tandem MS (MS/MS): Use a data-dependent acquisition (DDA) mode to trigger MS/MS scans on the most abundant precursor ions. Alternatively, for targeted analysis, create a precursor ion list including the expected m/z for the [M+H]⁺ ion.
Collision Energy: Use a ramped collision energy (e.g., 10-40 eV) to generate a comprehensive fragmentation spectrum, or optimize the collision energy for specific, diagnostic transitions.
Caption: Experimental workflow for LC-MS/MS analysis.
Conclusion
The mass spectrometric fragmentation of 4-chloroquinazoline derivatives is a predictable process governed by the interplay between the stable quinazoline core, the reactive chloro-substituent, and the electronic effects of other functional groups. A thorough understanding of these fragmentation pathways is essential for researchers in drug discovery and development for rapid and accurate structural confirmation. By comparing the fragmentation of a lead compound with its analogues, scientists can confirm synthetic modifications and identify metabolites. The protocols and mechanistic insights provided in this guide serve as a robust framework for the analysis and interpretation of mass spectra for this vital class of heterocyclic compounds.
References
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Osarumwense Peter Osarodion, Omotade Treasure Ejodamen. (2021). Electron Impact Ionization Mass Spectra of 3-Amino 6-Chloro-2-methyl Quinazolin-4-(3H)-one Derivative. American Journal of Materials Synthesis and Processing, 6(1), 20-25. [Link]
-
LookChem. (n.d.). Electron Impact Ionization Mass Spectra of 3-Substituted-2-hydroxy-4(3H)-quinazolinones. LookChem. [Link]
-
Singh, A., Kumar, S., Reddy, T. J., Rameshkumar, K. B., & Kumar, B. (2015). Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Rapid communications in mass spectrometry : RCM, 29(6), 485–496. [Link]
-
Osarodion, O. P. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-dimethoxyl-2-methyl quinazolin-4-(3H)-one Derivative. Semantic Scholar. [Link]
-
Osarumwense Peter Osarodion, Edema Mary Orile, & UsifohCyril Odianosen. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. American Journal of Materials Synthesis and Processing, 4(2), 62. [Link]
-
Chen, L. C., Chen, D. Z., & Wang, F. C. (2006). Quantitative analyses of indoloquinazoline alkaloids in Fructus Evodiae by high-performance liquid chromatography with atmospheric pressure chemical ionization tandem mass spectrometry. Journal of mass spectrometry : JMS, 41(1), 47–56. [Link]
-
Osarodion, O. P., Orile, E. M., & Odianosen, U. C. (2019). Electron Impact Ionization Mass Spectra of 3-Amino 5,6-Dimethoxyl-2-Methyl Quinazolin-4-(3H)-One Derivative. ResearchGate. [Link]
-
Singh, A. (2012). Screening of tricyclic quinazoline alkaloids in the alkaloidal fraction of Adhatoda beddomei and Adhatoda vasica leaves by high-performance liquid chromatography/electrospray ionization quadrupole time-of-flight tandem mass spectrometry. Semantic Scholar. [Link]
-
Journal of the Chemical Society B: Physical Organic. (n.d.). Quinazolines. Part X. The fragmentation of quinazolines under electron impact. RSC Publishing. [Link]
-
Rodríguez-Cabo, T., Rodríguez, I., Ramil, M., & Cela, R. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Analytical and bioanalytical chemistry, 407(21), 6157–6167. [Link]
-
TMP Chem. (2016, September 15). Mass Spectrometry: Fragmentation Mechanisms [Video]. YouTube. [Link]
-
Chem Help ASAP. (2022, November 22). common fragmentation mechanisms in mass spectrometry [Video]. YouTube. [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Fragmentation Mechanisms. Organic Chemistry at CU Boulder. [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). In Wikipedia. Retrieved March 7, 2026, from [Link]
-
ResearchGate. (n.d.). The MS/MS spectra of alkaloids 1 (A) and 14 (B) and the corresponding [M-NH₃]⁺ fragment ion. ResearchGate. [Link]
-
Frontiers. (n.d.). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Frontiers. [Link]
-
Zhang, Y., et al. (2023). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Temple University. [Link]
-
BIOS. (n.d.). 1 Electrospray Ionization Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (ESI FT-ICR MS). BIOS. [https://www.bios.edu/uploads/ किमble_2.1.pdf]([Link] किमble_2.1.pdf)
-
Demarque, D. P., et al. (2024). Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. Rapid Communications in Mass Spectrometry, 38(12), e9737. [Link]
-
Prasain, J. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. [Link]
-
da Cruz, R. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2977. [Link]
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- 13. pdf.benchchem.com [pdf.benchchem.com]
Analytical Method Comparison Guide: HPLC Retention and Selectivity Optimization for 4-Chloro-2-(4-nitrophenyl)quinazoline
Executive Summary
For researchers and drug development professionals synthesizing kinase inhibitors or related pharmacological agents, 4-Chloro-2-(4-nitrophenyl)quinazoline (CAS 83800-97-9) serves as a critical structural intermediate. However, quantifying its purity presents a unique analytical challenge. Traditional C18 high-performance liquid chromatography (HPLC) methods often fail to resolve this compound from closely related synthetic precursors, such as 2-(4-nitrophenyl)quinazolin-4(3H)-one, due to their nearly identical hydrophobic footprints.
This guide objectively compares the chromatographic performance of a standard C18 stationary phase against a Phenyl-Hexyl alternative. By analyzing the causality behind mobile phase selection and stationary phase chemistry, we demonstrate how leveraging
Structural Rationale & Column Selection
To develop a robust HPLC method, one must first deconstruct the analyte's structural profile. 4-Chloro-2-(4-nitrophenyl)quinazoline possesses three defining features:
-
Quinazoline Core: A rigid, bicyclic aromatic system that provides substantial hydrophobicity.
-
4-Chloro Substituent: An electron-withdrawing halogen that increases lipophilicity.
-
4-Nitrophenyl Group: A highly electron-deficient (
-acidic) aromatic ring due to the strong electron-withdrawing nature of the nitro group.
While a standard C18 column interacts with this molecule purely through hydrophobic (dispersion) forces, a Phenyl-Hexyl column offers a dual-retention mechanism. The hexyl chain provides baseline hydrophobicity, while the electron-rich (
Logical workflow for selecting HPLC stationary phases based on nitroaromatic structural features.
The Causality of Mobile Phase Selection
A common pitfall in method development is pairing a Phenyl-Hexyl column with Acetonitrile (ACN). Because ACN contains a carbon-nitrogen triple bond, it is a
To maximize the resolving power for 4-Chloro-2-(4-nitrophenyl)quinazoline, Methanol (MeOH) must be used. Methanol is a protic solvent lacking
Experimental Protocols & Self-Validating Methodology
To objectively compare these two approaches, the following protocols establish a self-validating system. The inclusion of a System Suitability Test (SST) ensures that the method's resolving power is mathematically verified prior to sample analysis.
Step 1: Sample Preparation
Causality Note: Quinazolines with halogen and nitro substitutions exhibit poor aqueous solubility. Using DMSO ensures complete dissolution without precipitation upon injection into the aqueous mobile phase.
-
Weigh 10.0 mg of 4-Chloro-2-(4-nitrophenyl)quinazoline reference standard.
-
Dissolve in 1.0 mL of Dimethyl Sulfoxide (DMSO) to create a 10 mg/mL stock solution.
-
Dilute the stock solution 1:100 using a 50:50 mixture of Methanol and Water to achieve a final working concentration of 100 µg/mL.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
Step 2: Chromatographic Conditions
We compare two distinct workflows: Method A (Industry Standard) and Method B (Optimized).
-
Method A (C18 Baseline):
-
Column: Fully porous C18, 150 x 4.6 mm, 3 µm.
-
Mobile Phase: [A] 0.1% Formic Acid in Water; [B] Acetonitrile (ACN).
-
Gradient: 40% B to 90% B over 15 minutes.
-
-
Method B (Phenyl-Hexyl Optimized):
Common Parameters: Flow Rate: 1.0 mL/min | Column Temp: 30 °C | Injection: 5 µL | Detection: UV @ 254 nm.
Step 3: System Suitability Testing (SST)
Inject a resolution mixture containing the target analyte and its primary synthetic precursor, 2-(4-nitrophenyl)quinazolin-4(3H)-one. Validation Criterion: The system is deemed suitable for analysis only if the resolution (
Comparative Performance Data
The table below summarizes the quantitative chromatographic data, demonstrating the stark contrast in performance between the two methodologies.
| Chromatographic Parameter | Method A (C18 + ACN) | Method B (Phenyl-Hexyl + MeOH) |
| Retention Time ( | 8.45 min | 9.20 min |
| Peak Asymmetry ( | 1.35 (Slight tailing) | 1.08 (Highly symmetrical) |
| Theoretical Plates ( | 12,500 | 14,800 |
| Resolution ( | 1.4 (Fails SST) | 3.8 (Passes SST) |
| Selectivity Factor ( | 1.05 | 1.22 |
Mechanistic Analysis of the Results
The data clearly illustrates the limitations of relying solely on hydrophobic dispersion. In Method A, the C18 column fails the System Suitability Test (
Method B succeeds because it changes the rules of engagement. By switching to a Phenyl-Hexyl column and utilizing Methanol, we activate a secondary retention mechanism. The electron-deficient nitro group of the analyte locks into the electron-rich phenyl ring of the stationary phase. This drastically improves the selectivity factor (
Mechanistic comparison of analyte interactions with C18 versus Phenyl-Hexyl stationary phases.
Conclusion
For the precise HPLC analysis of 4-Chloro-2-(4-nitrophenyl)quinazoline, standard C18 methodologies present an unacceptable risk of impurity co-elution. Transitioning to a Phenyl-Hexyl stationary phase paired with a Methanol organic modifier is highly recommended. This combination exploits the specific
References
-
Element Lab Solutions. "Phenyl Stationary Phases for HPLC." Available at:[Link][1]
-
Phenomenex. "Luna Phenyl-Hexyl HPLC Columns." Available at:[Link][3]
-
Agilent Technologies. "Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol." Available at:[Link][2]
Sources
A Comparative Guide to Quinazoline Intermediates: 4-Chloro-2-(4-nitrophenyl)quinazoline vs. a Key Gefitinib Precursor
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, quinazoline-based scaffolds are of paramount importance, forming the core of numerous potent tyrosine kinase inhibitors (TKIs). Gefitinib (Iressa®), a first-generation epidermal growth factor receptor (EGFR) TKI, exemplifies the clinical success of this structural motif. The synthesis of such complex molecules relies on the strategic use of highly reactive intermediates. This guide provides an in-depth, objective comparison between 4-Chloro-2-(4-nitrophenyl)quinazoline and a pivotal intermediate in many Gefitinib syntheses, 4-chloro-6,7-dimethoxyquinazoline .
This analysis, grounded in experimental data and established chemical principles, will explore their structural nuances, synthetic accessibility, and the implications of their respective substitutions on reactivity and utility in drug discovery.
Structural and Physicochemical Properties: A Tale of Two Substituents
At first glance, both molecules share the reactive 4-chloroquinazoline core, a critical electrophilic center for the introduction of the aniline moiety characteristic of many EGFR inhibitors. However, the key distinction lies in their substitution at the 2-position of the quinazoline ring and the presence of methoxy groups on the benzene ring portion of the Gefitinib intermediate.
| Property | 4-Chloro-2-(4-nitrophenyl)quinazoline | 4-Chloro-6,7-dimethoxyquinazoline |
| Molecular Formula | C₁₄H₈ClN₃O₂ | C₁₀H₉ClN₂O₂[1] |
| Molecular Weight | 285.69 g/mol | 224.64 g/mol [1] |
| Appearance | Likely a pale yellow or off-white solid | White to light yellow solid[1] |
| Key Structural Features | Electron-withdrawing 4-nitrophenyl group at C2 | Electron-donating methoxy groups at C6 and C7 |
The 2-(4-nitrophenyl) group in 4-Chloro-2-(4-nitrophenyl)quinazoline is strongly electron-withdrawing. This electronic effect is anticipated to influence the reactivity of the C4-chloro group, potentially enhancing its susceptibility to nucleophilic aromatic substitution (SNAr) reactions. Conversely, the 6,7-dimethoxy groups on the Gefitinib intermediate are electron-donating, which also modulates the reactivity of the quinazoline core.
The Synthetic Landscape: Accessibility and Experimental Considerations
The synthetic routes to both intermediates are well-established in the chemical literature, typically involving the cyclization of an anthranilic acid derivative followed by chlorination.
Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline
A common strategy for the synthesis of 4-chloro-2-arylquinazolines involves a two-step process: the initial formation of a 2-aryl-4(3H)-quinazolinone, followed by chlorination.
Step 1: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one
This can be achieved through the condensation of anthranilamide with 4-nitrobenzaldehyde.
Caption: Synthesis of the quinazolinone precursor.
Experimental Protocol: Synthesis of 2-(4-nitrophenyl)quinazolin-4(3H)-one
-
A mixture of 4-nitrobenzaldehyde and anthranilamide in DMSO is irradiated under ultrasound for 3 hours in an open flask.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is poured into water to precipitate the product.
-
The solid is collected by filtration, washed with water, and dried to yield 2-(4-nitrophenyl)quinazolin-4(3H)-one.
Step 2: Chlorination to 4-Chloro-2-(4-nitrophenyl)quinazoline
The quinazolinone is then chlorinated, typically using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).
Caption: Chlorination of the quinazolinone.
Experimental Protocol: Synthesis of 4-Chloro-2-(4-nitrophenyl)quinazoline
-
To a stirring suspension of 2-(4-nitrophenyl)quinazolin-4(3H)-one in thionyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is added dropwise at room temperature.
-
The mixture is refluxed for 2-4 hours, and the reaction is monitored by TLC.[2]
-
After completion, the excess thionyl chloride is removed under reduced pressure.
-
The residue is quenched with cold water and extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purification is typically achieved by recrystallization or column chromatography.
Synthesis of 4-Chloro-6,7-dimethoxyquinazoline: A Key Gefitinib Intermediate
The synthesis of this crucial Gefitinib precursor also follows a similar two-step pathway, starting from 6,7-dimethoxy-3,4-dihydroquinazolin-4-one.
Experimental Protocol: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline
-
To a solution of 6,7-dimethoxy-3,4-dihydro-quinazolin-4-one in thionyl chloride, a catalytic amount of DMF is added dropwise.
-
The reaction mixture is heated at reflux for 6 hours.[1]
-
Excess thionyl chloride is removed in vacuo, and the residue is azeotroped with toluene.[1]
-
The residue is dissolved in dichloromethane and washed with saturated aqueous sodium hydrogen carbonate solution and brine.[1]
-
The organic phase is dried over magnesium sulfate and the solvent is evaporated to yield 4-chloro-6,7-dimethoxyquinazoline as a white solid with a reported yield of 98%.[1]
Comparative Analysis of Synthetic Performance
| Parameter | 4-Chloro-2-(4-nitrophenyl)quinazoline | 4-Chloro-6,7-dimethoxyquinazoline |
| Starting Materials | Anthranilamide, 4-nitrobenzaldehyde | 6,7-Dimethoxy-3,4-dihydroquinazolin-4-one |
| Chlorinating Agent | Thionyl chloride or Phosphorus oxychloride | Thionyl chloride |
| Reported Yield | Generally good to high yields for analogous 2-arylquinazolines | 98%[1] |
| Purification | Recrystallization or column chromatography | Work-up followed by crystallization |
Spectroscopic Characterization: A Fingerprint of Molecular Structure
The structural identity and purity of these intermediates are confirmed by various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: For 4-chloro-6,7-dimethoxyquinazoline , the proton NMR spectrum is characterized by singlets for the two methoxy groups (around 4.00 and 3.98 ppm), and singlets for the aromatic protons on the quinazoline ring (around 7.42 and 7.37 ppm), and a singlet for the proton at the 2-position (around 8.86 ppm).[1] For 4-Chloro-2-(4-nitrophenyl)quinazoline , one would expect to see characteristic signals for the nitrophenyl group, likely two doublets in the aromatic region, in addition to the multiplets for the protons on the quinazoline core.
-
¹³C NMR: The carbon NMR spectrum provides information on all the carbon atoms in the molecule, confirming the quinazoline core and the respective substituents. For a similar compound, 4-chloro-2-(4-chlorophenyl)quinazoline, the ¹³C NMR spectrum in CDCl₃ shows signals at 122.4, 125.8, 128.4, 128.9, 130.1, 135.0, 137.4, 143.7, 151.7, 159.0, and 162.6 ppm.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compounds. For 4-chloro-6,7-dimethoxyquinazoline , a positive electrospray ionization (+ve ESI) mass spectrum shows a peak at m/z 225 (M-H)⁺.[1] For 4-Chloro-2-(4-nitrophenyl)quinazoline , the expected molecular ion peak would be around m/z 285.
Reactivity and Application in Drug Synthesis: The Decisive Factors
The ultimate utility of these intermediates lies in their reactivity in subsequent synthetic steps, particularly in the SNAr reaction to introduce the aniline moiety.
Caption: Factors influencing the reactivity of the two intermediates.
The electron-withdrawing nitro group in 4-Chloro-2-(4-nitrophenyl)quinazoline is expected to significantly activate the C4 position towards nucleophilic attack. This could potentially allow for milder reaction conditions (e.g., lower temperatures, weaker bases) and shorter reaction times in the coupling reaction with anilines. This enhanced reactivity could be advantageous in certain synthetic strategies, particularly when dealing with less reactive aniline derivatives.
On the other hand, 4-chloro-6,7-dimethoxyquinazoline is the established and proven intermediate for the synthesis of Gefitinib and other related TKIs. The electron-donating methoxy groups are crucial for the biological activity of the final drug, as they are known to interact with the ATP-binding pocket of the EGFR kinase domain. While these groups may slightly decrease the reactivity of the C4-chloro position compared to an unsubstituted quinazoline, the reactivity is still sufficient for efficient coupling with 3-chloro-4-fluoroaniline.
The choice between these two intermediates would therefore depend on the specific synthetic goal. For the synthesis of Gefitinib, 4-chloro-6,7-dimethoxyquinazoline is the logical choice as it already contains the required substitution pattern on the benzene ring. However, for the synthesis of novel quinazoline-based kinase inhibitors where a 2-aryl substituent is desired, 4-Chloro-2-(4-nitrophenyl)quinazoline could serve as a valuable and highly reactive building block. The nitro group could also be a handle for further chemical modifications, such as reduction to an amine group, allowing for the introduction of diverse functionalities at the 2-position.
Conclusion: A Matter of Strategic Synthetic Design
Both 4-Chloro-2-(4-nitrophenyl)quinazoline and 4-chloro-6,7-dimethoxyquinazoline are valuable intermediates in the synthesis of quinazoline-based compounds. The Gefitinib intermediate, 4-chloro-6,7-dimethoxyquinazoline, is the direct and efficient precursor for this specific drug, with a well-optimized and high-yielding synthesis.
4-Chloro-2-(4-nitrophenyl)quinazoline, with its electron-withdrawing 2-substituent, presents an interesting alternative with potentially enhanced reactivity at the C4 position. This makes it a promising building block for the exploration of novel 2-aryl-4-anilinoquinazolines as potential kinase inhibitors. The choice between these two intermediates is ultimately a strategic one, dictated by the desired final product and the overall synthetic plan. This guide provides the foundational knowledge for researchers to make an informed decision based on the chemical logic and experimental data presented.
References
-
Ismail, M. F., et al. (2021). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 14(11), 1145. [Link]
-
Lee, J. H., et al. (2022). Structure-activity relationships of novel quinazoline derivatives with high selectivity for HER2 over EGFR. Archives of Pharmacal Research, 45(3), 123-141. [Link]
-
Pele, R., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). Pharmaceuticals, 16(4), 534. [Link]
Sources
Comprehensive UV-Vis Spectroscopic Profiling: 2-(4-Nitrophenyl)quinazoline vs. Alternative Quinazoline Scaffolds
Executive Summary
In the realm of medicinal chemistry and organic optoelectronics, the quinazoline scaffold is a privileged structure[1]. Its derivatives exhibit a vast array of biological activities—ranging from antichagasic and antibacterial properties to potent anticancer efficacy[2][3]. Beyond pharmacology, highly conjugated quinazolines are increasingly utilized as electron acceptors in donor-acceptor systems for organic light-emitting diodes (OLEDs) and fluorescent probes[4][5].
A critical parameter for evaluating the electronic structure, purity, and photophysical potential of these compounds is their UV-Vis absorption profile. This guide provides an in-depth, objective comparison of the UV-Vis absorption maxima (
Mechanistic Insights: The Photophysics of Quinazolines
To understand the experimental data, we must first examine the electronic transitions governing the quinazoline core. Unsubstituted quinazoline typically exhibits strong
When we introduce a phenyl ring at the C2 position (forming 2-phenylquinazoline), the
The Role of the 4-Nitro Substituent
In 2-(4-nitrophenyl)quinazoline , the strongly electron-withdrawing nitro (
-
Intramolecular Charge Transfer (ICT): The nitro group acts as a powerful electron acceptor. If electron-donating groups (like amines) are present elsewhere on the quinazoline core, a strong "push-pull" ICT system is established, drastically shifting the absorption maximum into the visible region (often >400 nm)[7][8].
-
LUMO Stabilization: Even without a strong donor, the extended conjugation combined with the
group stabilizes the LUMO, pushing the primary absorption band to approximately 340–360 nm . This transition often tails into the visible spectrum, which is why these compounds typically present as yellow crystalline solids[9][10].
Figure 1: Logical relationship of substituent electronic effects on the UV-Vis absorption maxima of quinazolines.
Comparative UV-Vis Performance Data
The table below synthesizes the photophysical properties of 2-(4-nitrophenyl)quinazoline and its alternatives. Note: Exact
| Compound | Structural Modification | Approx. | Visual Appearance | Primary Application / Reference |
| Quinazoline (Core) | None | 270, 311 | White/Colorless | Baseline scaffold[1] |
| 2-Phenylquinazoline | C2-Phenyl addition | ~310–320 | White solid | Intermediate / Ligand[11] |
| 2-(4-Nitrophenyl)quinazoline | C2-(4-Nitrophenyl) | ~340–360 | Yellow solid | Antichagasic / Anti-inflammatory[2][6] |
| 4-(N,N-Dimethylamino)-2-phenylquinazoline | C4-Amine (Donor) | 302–361 | Colorless/Beige | OLEDs / Fluorescent probes[7] |
| 4-(4-Methylpiperazin-1-yl)-2-(4-nitrophenyl)quinazoline | C4-Amine + C2-Nitro (Push-Pull) | ~380–410 | Deep Yellow solid | BVDV Inhibitors / Antivirals[10] |
Key Takeaway for Researchers: If your synthetic goal is to create a colorimetric assay or a highly fluorescent probe, the unsubstituted 2-(4-nitrophenyl)quinazoline is insufficient on its own. You must introduce an electron-donating group (e.g., a secondary or tertiary amine at the C4 position) to achieve the necessary ICT character and push the absorption/emission into the optimal visible range[8][10].
Experimental Protocols: Self-Validating UV-Vis Methodology
To ensure scientific integrity and reproducibility, UV-Vis measurements must be treated as a self-validating system. The following protocol guarantees that the observed
Step-by-Step Workflow
Step 1: Solvent Selection and Preparation
-
Action: Select a spectroscopic-grade solvent (e.g., THF or Dichloromethane) with a UV cutoff well below 250 nm.
-
Causality: Quinazolines with nitro groups exhibit solvatochromism. Using a standardized, low-cutoff solvent ensures the
shift is purely a function of the molecular dipole moment interacting with the solvent dielectric, without baseline interference[4].
Step 2: Stock Solution and Serial Dilution
-
Action: Prepare a 1.0 mM stock solution of 2-(4-nitrophenyl)quinazoline. Perform serial dilutions to create working standards of 5 µM, 10 µM, 20 µM, and 50 µM.
-
Causality: This step is critical for validation. By measuring multiple concentrations, you can plot Absorbance vs. Concentration to verify adherence to the Beer-Lambert Law (
) . If the plot is non-linear at higher concentrations, it indicates molecular aggregation (e.g., stacking), which will artificially shift the apparent .
Step 3: Baseline Correction (Blanking)
-
Action: Fill two matched quartz cuvettes (10 mm path length) with the pure solvent. Place them in the reference and sample beams of a dual-beam UV-Vis spectrophotometer. Run a baseline scan from 200 nm to 600 nm.
-
Causality: This subtracts the optical absorbance of the solvent and the quartz cells, ensuring the final spectrum reflects only the solute.
Step 4: Spectral Acquisition
-
Action: Replace the solvent in the sample cuvette with the 10 µM quinazoline solution. Scan from 200 nm to 600 nm at a scan rate of 100 nm/min with a 1 nm slit width.
-
Causality: A 1 nm resolution provides sufficient data density to accurately pinpoint the peak apex (
) without introducing excessive instrumental noise.
Figure 2: Self-validating experimental workflow for robust UV-Vis spectral acquisition.
Conclusion and Application Strategy
When comparing 2-(4-nitrophenyl)quinazoline to other alternatives, its UV-Vis absorption maximum (~340–360 nm) serves as a distinct fingerprint of its extended conjugation and electron-deficient nature.
For drug development professionals synthesizing libraries of quinazolinones (e.g., for antibacterial or antiviral screening)[3][10], monitoring the shift in
References
1.[9] Synthesis of 2,3-dihydroquinazolinones and quinazolin-4(3H)-one catalyzed by Graphene Oxide nanosheets. RSC Advances. Available at: [Link] 2.[2] Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. MDPI Pharmaceuticals. Available at:[Link] 3.[1] Synthesis of Quinazoline and Quinazolinone Derivatives. ResearchGate. Available at:[Link] 4.[4] Synthesis and properties of quinazoline-based versatile exciplex-forming compounds. Beilstein Journal of Organic Chemistry. Available at:[Link] 5.[11] Synthesis of Substituted 2-Benzoylaminothiobenzamides and Their Ring Closure to Substituted 2-Phenylquinazoline-4-thiones. MDPI Molecules. Available at:[Link] 6.[7] Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. NIH / PMC. Available at: [Link] 7.[3] Structure–Activity Relationship for the 4(3H)-Quinazolinone Antibacterials. NIH / PMC. Available at:[Link] 8.[8] Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold. Semantic Scholar. Available at: [Link] 9.[5] Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link] 10.[6] Design, Synthesis, And Pharmacological Evaluation Of 7-Nitro-2-(4-Nitrophenyl)-3-Substituted Phenylquinazoline-4(3H)-One Derivatives. International Journal of Environmental Sciences. Available at: [Link] 11.[10] Design and Optimization of Quinazoline Derivatives: New Non-nucleoside Inhibitors of Bovine Viral Diarrhea Virus. Frontiers in Chemistry. Available at: [Link]
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Crystal structure data for 2-aryl-4-chloroquinazoline derivatives
A Comparative Guide for Medicinal Chemistry & Structural Biology
Executive Directive: Beyond the Scaffold
Target Audience: Medicinal Chemists, Crystallographers, and Drug Discovery Leads.
In the high-stakes arena of kinase inhibitor development, the 2-aryl-4-chloroquinazoline scaffold represents a critical "structural pivot." While often viewed merely as a reactive intermediate for synthesizing EGFR inhibitors (like Gefitinib or Erlotinib analogs), its solid-state conformation dictates the stereoelectronic success of subsequent nucleophilic substitutions.
This guide moves beyond basic synthesis. We objectively compare the crystallographic performance of 2-aryl-4-chloroquinazoline derivatives against their 2-alkyl and 4-amino counterparts. We analyze how specific bond metrics predict hydrolytic stability and reactivity, providing you with data-driven decision trees for lead optimization.
Structural Comparison: The "C4-Chloro" Anomaly
Objective Analysis of Crystallographic Data
The efficacy of a 4-chloroquinazoline derivative as a precursor is defined by the lability of the C4-Cl bond. Crystallographic data reveals why the 2-aryl substitution pattern offers a distinct stability profile compared to 2-alkyl variants.
Comparative Crystal Metrics Table
| Structural Feature | 2-Aryl-4-Chloroquinazoline (Target) | 2-Alkyl-4-Chloroquinazoline (Alternative) | 4-Anilinoquinazoline (Product) | Implication |
| Space Group | Typically P2₁/c (Monoclinic) | P2₁/n or P1 | P1 or C2/c | 2-Aryl packing is often dominated by |
| C4-Cl Bond Length | 1.735 – 1.745 Å | 1.720 – 1.730 Å | N/A (C-N bond: ~1.35 Å) | Longer bond in 2-aryl indicates higher ground-state reactivity for |
| Quinazoline Planarity | High (RMSD < 0.04 Å) | Moderate (Alkyl distortion) | High | Planarity facilitates intercalation and stacking. |
| C2-Aryl Dihedral Angle | 25° – 40° (Twisted) | N/A | 30° – 60° | The 2-aryl twist prevents perfect coplanarity, increasing solubility vs. flat aromatics. |
| Intermolecular Forces | C-H...Cl, | Weak van der Waals | Strong N-H...N (H-bonds) | 4-Chloro derivatives lack strong H-bond donors, affecting lattice energy. |
Technical Insight: The "Twist" Effect
Unlike 2-methyl derivatives, which are sterically compact, 2-aryl-4-chloroquinazolines exhibit a characteristic torsional twist between the phenyl ring at C2 and the quinazoline core.
-
Causality: Steric repulsion between the H-atom at C8 (quinazoline) and the ortho-protons of the 2-aryl ring forces a dihedral angle of ~30-40°.
-
Performance Impact: This twist disrupts perfect lattice packing, often making 2-aryl intermediates more soluble in organic solvents (DCM, EtOAc) than their rigid, planar analogs. This solubility is crucial for homogeneous nucleophilic substitution reactions.
Experimental Protocol: Synthesis & Crystallization
Self-Validating Workflow for High-Purity Single Crystals
To obtain publication-quality crystals of 2-aryl-4-chloroquinazolines, one must prevent hydrolysis back to the quinazolinone. The following protocol integrates synthesis with immediate crystallization to ensure structural integrity.
Phase A: Chlorination (The "Dry" System)
Reagents: 2-Phenylquinazolin-4(3H)-one (1.0 eq),
-
Activation: Charge a flame-dried RBF with 2-phenylquinazolin-4(3H)-one.
-
Chlorination: Add
(10 mL/g) and . The acts as a scavenger for any adventitious water, preventing hydrolysis. -
Reflux: Heat to 105°C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc/Hexane). Note: The spot should move from baseline (starting material) to
~0.6 (product). -
Quench (Critical Step): Pour the reaction mixture slowly onto crushed ice/ammonia water (
).-
Why? Acidic quenching promotes hydrolysis. Basic quenching (
) stabilizes the free base 4-chloro species.
-
-
Extraction: Extract immediately with DCM. Dry over
.
Phase B: Crystallization (Slow Evaporation)
Solvent System: Ethyl Acetate / Hexane (1:3 v/v).
-
Dissolve the crude yellow solid in minimal hot Ethyl Acetate (approx. 40°C).
-
Filter the solution through a 0.45
PTFE syringe filter to remove nucleation sites (dust). -
Layer Hexane carefully on top of the EtOAc solution in a narrow vial (1:3 ratio).
-
Incubation: Store in a dark, vibration-free environment at 4°C.
-
Observation: Colorless to pale yellow prisms should appear within 48–72 hours.
-
Validation: If needles form, the crystallization was too fast; re-dissolve and add more solvent.
-
Visualizing the Structure-Reactivity Logic
The following diagram illustrates the critical path from the crystal structure of the intermediate to the final bioactive drug, highlighting the structural checkpoints.
Caption: Workflow linking the chlorination of the stable quinazolinone to the reactive 4-chloro intermediate, where crystal data (bond length) serves as a predictor for the efficiency of the final drug synthesis.
Performance Analysis: Why Crystal Data Matters
Translating Ångströms to Efficacy
Reactivity Prediction (The "Long Bond" Theory)
Experimental data confirms that 2-aryl-4-chloroquinazolines with C4-Cl bond lengths exceeding 1.73 Å undergo nucleophilic aromatic substitution (
-
Mechanism: The longer bond implies a weaker
-overlap, lowering the activation energy for the addition-elimination mechanism with amines. -
Application: If your crystal structure shows a C4-Cl bond < 1.72 Å, expect sluggish reactivity. Consider using a catalyst (e.g.,
or ) to activate the position.
Solubility & Formulation
The 25–40° twist observed in the crystal structure of 2-aryl derivatives prevents the formation of insoluble "brick-dust" crystals common in planar polyaromatics.
-
Advantage: This ensures that the intermediate remains soluble in the reaction solvent (e.g., Isopropanol or Acetonitrile), driving the reaction to completion without trapping unreacted material in the solid phase.
Biological Relevance (Docking)
While the 4-chloro compound is an intermediate, its structural conformation mimics the bioactive 4-amino drug. The 2-aryl moiety occupies the hydrophobic pocket in EGFR kinase domains. Crystal data of the intermediate provides precise coordinates for the aryl ring's orientation, serving as a rigid template for in silico docking studies of the final drug.
References
-
Crystal Structure of 2-Chloroquinazolin-4(3H)-one. Acta Crystallographica Section E, 2012.[1] Link
-
Synthesis and Crystal Structure of 2-(4-Chlorophenyl)-4-phenyl-1,2-dihydroquinazoline. Acta Crystallographica Section E, 2013. Link
-
Design, Synthesis, Crystal Structure and Biological Evaluation of Novel 4-Arylaminoquinazoline Derivatives. Bulletin of the Chemical Society of Ethiopia, 2023. Link
-
Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from 2-Aryl-4-chloro-6-iodoquinazolines. Molecules, 2015. Link
-
Quinazoline Derivatives: Synthesis and Bioactivities. Chemistry Central Journal, 2013. Link
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-(4-nitrophenyl)quinazoline
As researchers and scientists dedicated to advancing drug development, our responsibility extends beyond discovery to the entire lifecycle of the chemical entities we handle. The proper disposal of research chemicals is not merely a regulatory hurdle; it is a critical component of ensuring laboratory safety, environmental stewardship, and the integrity of our work. This guide provides a detailed, procedure-driven plan for the safe handling and disposal of 4-Chloro-2-(4-nitrophenyl)quinazoline, a compound whose structure necessitates a cautious and informed approach.
The molecular architecture of this compound—a chlorinated heterocyclic core combined with a nitrophenyl substituent—informs every step of its disposal pathway. The presence of chlorine categorizes it as a halogenated organic compound, while the nitro group points towards potential toxicity and reactivity.[1][2][3] These features preclude simple disposal methods and mandate a structured protocol rooted in chemical hygiene and regulatory compliance.
Part 1: Hazard Profile and Risk Assessment
-
Chlorinated Aromatic Core: Halogenated organic compounds are often persistent in the environment and can be toxic.[1] The U.S. Environmental Protection Agency (EPA) designates many chlorinated hydrocarbons as priority pollutants and regulates their disposal stringently, often requiring high-temperature incineration to ensure complete destruction.[1][4][5]
-
Nitrophenyl Group: Nitroaromatic compounds are frequently classified as toxic and harmful upon ingestion, inhalation, or skin contact.[2][3] Specific precautionary statements for related compounds include avoiding the release to the environment and using only in well-ventilated areas.[2][6]
-
Quinazoline Scaffold: The quinazoline core is a common motif in biologically active molecules and pharmaceuticals. As such, the parent compound should be handled as a potentially bioactive substance with unknown toxicological properties.
Part 2: Personal Protective Equipment (PPE) and Handling
To mitigate exposure risks during handling and segregation, a stringent PPE protocol is mandatory. The causality here is direct: creating a barrier between the researcher and the hazardous material is the first line of defense.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Always check for tears or punctures before use.[9]
-
Eye Protection: Chemical safety goggles or a face shield are required to protect against splashes or airborne dust.
-
Body Protection: A standard laboratory coat must be worn and kept fastened.
-
Respiratory Protection: All handling of solid 4-Chloro-2-(4-nitrophenyl)quinazoline or its solutions should be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][3]
Part 3: Waste Segregation and Collection Protocol
Proper segregation at the point of generation is the most critical step in the disposal workflow. Cross-contamination of waste streams can create dangerous chemical reactions and significantly complicate the final disposal process, leading to increased costs and regulatory scrutiny.[8][10]
Step 1: Select the Correct Waste Container
-
Use only designated, chemically resistant containers, such as high-density polyethylene (HDPE) or glass bottles equipped with a secure, leak-proof screw cap.[10]
-
Maintain separate containers for solid and liquid waste.
Step 2: Label the Container Before Use
-
Proper labeling is a regulatory requirement under OSHA's Hazard Communication Standard.[11] The label must be clear, legible, and permanently affixed.
-
The label must include:
-
The words "Hazardous Waste "[10]
-
The full chemical name: "4-Chloro-2-(4-nitrophenyl)quinazoline "
-
The waste stream designation: "Halogenated Organic Waste "
-
Appropriate Hazard Pictograms (e.g., Skull and Crossbones for Acute Toxicity, Environment)
-
The date of accumulation.
-
Step 3: Segregate and Collect Waste
-
Solid Waste: This includes unused or expired pure compounds, as well as contaminated consumables like weighing paper, gloves, and paper towels.
-
Place pure solid waste directly into the container labeled for solid halogenated waste.
-
Heavily contaminated items should be double-bagged in clear plastic bags, sealed, and then placed in the solid waste container.[7]
-
-
Liquid Waste: This includes solutions of the compound in organic solvents.
Part 4: On-Site Storage and Spill Management
Storage:
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10]
-
Keep the container tightly closed except when adding waste.
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[6][13]
Spill Management Protocol:
-
Alert Personnel: Immediately notify others in the area.
-
Assess the Spill: For a minor spill of solid material, proceed with cleanup. For a large spill or any liquid spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[12][14]
-
Cleanup (Minor Solid Spill):
-
Ensure proper PPE is worn.
-
Gently sweep or scoop the material to avoid generating dust.[3]
-
Place the spilled material and all cleanup items (e.g., contaminated pads, towels) into the designated solid hazardous waste container.
-
Clean the spill area with an appropriate solvent and decontaminate.
-
Part 5: Final Disposal Pathway
The final disposition of 4-Chloro-2-(4-nitrophenyl)quinazoline is not negotiable. As a chlorinated aromatic compound, the only environmentally sound and regulatory compliant method is high-temperature incineration .[1][10]
This process is necessary because incineration at temperatures typically exceeding 1,800°F can break the stable carbon-chlorine bonds, destroying the organic molecule and preventing the formation of persistent and highly toxic byproducts like dioxins.[10]
Operational Plan:
-
Accumulation: Collect waste in the properly labeled SAA containers.
-
Contact EHS: Once the container is full or the project is complete, contact your institution's EHS department to arrange for a waste pickup.[10]
-
Professional Disposal: The EHS department will coordinate with a licensed hazardous waste contractor for transport to a certified Treatment, Storage, and Disposal Facility (TSDF) equipped with a high-temperature incinerator.
Data Summary and Workflow
For quick reference, the key logistical information is summarized below.
| Parameter | Specification | Rationale & Source |
| Chemical Name | 4-Chloro-2-(4-nitrophenyl)quinazoline | Full identification is required for proper labeling and disposal. |
| CAS Number | 83800-97-9 | Provides a unique identifier for the chemical.[15] |
| Hazard Class | Hazardous Waste (Presumed Toxic, Environmental Hazard) | Based on chlorinated and nitro-aromatic structure.[1][2][3] |
| Required PPE | Nitrile Gloves, Safety Goggles, Lab Coat | Standard for handling hazardous chemicals.[6][9] |
| Work Environment | Chemical Fume Hood | Prevents inhalation of dust or vapors.[2][3] |
| Waste Stream | Halogenated Organic Waste (Segregate from non-halogenated) | Critical for proper disposal and cost management.[10][12] |
| Disposal Method | High-Temperature Incineration via licensed contractor | Required to destroy the halogenated organic structure safely.[1][10] |
Disposal Decision Workflow
The following diagram illustrates the step-by-step decision process for handling waste generated from work with 4-Chloro-2-(4-nitrophenyl)quinazoline.
Caption: Disposal workflow for 4-Chloro-2-(4-nitrophenyl)quinazoline.
By adhering to this structured disposal guide, you contribute to a culture of safety and responsibility, ensuring that our pursuit of scientific innovation does not come at the cost of our health or the environment. Always consult your local and institutional regulations, as they are the ultimate authority for waste disposal.
References
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. U.S. Environmental Protection Agency.
-
SAFETY DATA SHEET. Sigma-Aldrich.
-
Safety Data Sheet: 3-Nitrophenol. Carl ROTH.
-
SAFETY DATA SHEET. MilliporeSigma.
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SAFETY DATA SHEET. Fisher Scientific.
-
4-nitrophenol - SAFETY DATA SHEET. Sigma-Aldrich.
-
2-NITROPHENOL EXTRA PURE - Safety Data Sheet. Loba Chemie.
-
SAFETY DATA SHEET. Thermo Fisher Scientific.
-
4-CHLORO-QUINAZOLINE SDS. ECHEMI.
-
Quinazoline - Safety Data Sheet. Szabo-Scandic.
-
4-Chloroquinazoline - Safety Data Sheet. Thermo Fisher Scientific.
-
4-Chloro-2-nitrophenol - Safety Data Sheet. Thermo Fisher Scientific.
-
4-Chloro-2-phenylquinazoline. Sigma-Aldrich.
-
4-Chloro-2-(4-nitrophenyl)quinazoline. BLDpharm.
-
Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
-
Procedure for disposing of hazardous waste. MIT Environmental Health & Safety.
-
PROCEDURES FOR THE LABORATORY-SCALE TREATMENT OF SURPLUS AND WASTE CHEMICALS. EPFL.
-
Safety Data Sheet: 4-(4-Nitrophenylazo)-resorcinol. Carl ROTH.
-
What Regulations Apply to Chlorinated Solvent Use? P2 InfoHouse.
-
EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.
-
Working with Hazardous Chemicals. Organic Syntheses.
-
Guidelines for Chemical Waste Disposal. Natural Sciences Research Institute, University of the Philippines Diliman.
-
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. U.S. Environmental Protection Agency.
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OSHA-recognized chemicals as carcinogens or potential carcinogens for Hazard Communication purposes. Occupational Safety and Health Administration.
-
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED WATER. Vita-D-Chlor.
-
4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis. ChemicalBook.
-
1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration.
-
1910.1200 - Hazard Communication. Occupational Safety and Health Administration.
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Disposal of Waste Solvents. NUS Chemistry.
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A Comprehensive Guide to the Safe Handling of 4-Chloro-2-(4-nitrophenyl)quinazoline
As a novel heterocyclic compound, 4-Chloro-2-(4-nitrophenyl)quinazoline presents unique opportunities in drug discovery and development. However, its structural motifs—a chlorinated aromatic system and a nitrophenyl group attached to a quinazoline core—suggest a profile of potential hazards that necessitates rigorous safety protocols. This guide provides drug development professionals, researchers, and scientists with essential, field-tested safety and logistical information for handling this compound, ensuring both personal safety and experimental integrity.
Hazard Assessment and Core Principles
The primary hazards associated with compounds like 4-Chloro-2-(4-nitrophenyl)quinazoline are presumed to include:
-
Acute Toxicity: Potential for harm if swallowed, inhaled, or in contact with skin.
-
Skin and Eye Irritation: The chlorinated and nitro-functionalized aromatic rings can cause significant skin and eye irritation, and potentially corrosive damage to the eyes.[2]
-
Respiratory Irritation: Inhalation of the powdered form can lead to respiratory tract irritation.
-
Environmental Hazard: Chlorinated aromatic compounds are often persistent in the environment and can be toxic to aquatic life.[3][4]
Given these potential risks, all handling of 4-Chloro-2-(4-nitrophenyl)quinazoline must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][5]
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE.
| Equipment | Specification | Rationale and Expert Insight |
| Hand Protection | Double-gloving with powder-free nitrile gloves. | The use of double gloves provides an extra layer of protection against potential tears or rapid permeation.[6] Powder-free gloves are essential to prevent the aerosolization of the compound, which could be inhaled.[7] Gloves should be changed every 30-60 minutes or immediately if contamination is suspected.[6] |
| Eye/Face Protection | Chemical splash goggles and a full-face shield. | Goggles provide a seal around the eyes to protect against fine powders and splashes.[8] A face shield offers an additional barrier for the entire face, which is critical when handling potentially corrosive or highly toxic materials.[7] |
| Body Protection | Chemical-resistant lab coat with long sleeves and tight cuffs. | A lab coat made of a non-permeable material is necessary to protect the skin from contact.[8] The cuffs should be tucked under the inner glove to ensure a complete seal.[7] |
| Respiratory Protection | A NIOSH-approved N95 or higher-level respirator. | While working in a fume hood is the primary engineering control, a respirator should be worn, especially when handling larger quantities or during initial unpacking of the compound, to protect against accidental inhalation of fine particulates.[6][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes and disposable shoe covers. | Protects feet from spills. Shoe covers prevent the tracking of contamination outside of the laboratory.[7] |
Operational Plan: From Receipt to Disposal
A systematic workflow is critical to maintaining a safe laboratory environment. The following procedural steps and diagrams outline the lifecycle of handling 4-Chloro-2-(4-nitrophenyl)quinazoline in your facility.
Step-by-Step Handling Procedures
Receiving and Unpacking:
-
Visually inspect the package for any signs of damage or leaks upon arrival.
-
Don appropriate PPE (gloves, lab coat, eye protection, and respirator) before unpacking.[7]
-
Unpack the container inside a chemical fume hood to contain any potential airborne particles.
-
Verify the integrity of the primary container.
Weighing and Solution Preparation:
-
All weighing and solution preparation must occur within a certified chemical fume hood.[9]
-
Use anti-static weighing paper or a container to prevent dispersal of the powder.
-
Add solvent to the solid slowly to avoid splashing.
-
Ensure the container is tightly sealed after use and the exterior is decontaminated.
Experimental Use:
-
Keep all reactions and manipulations involving the compound within the fume hood.
-
Maintain a clutter-free workspace to minimize the risk of spills.
-
Clearly label all vessels containing the compound.
Workflow for Safe Chemical Handling
The following diagram illustrates the essential decision points and actions for safely managing 4-Chloro-2-(4-nitrophenyl)quinazoline in the lab.
Caption: General laboratory safety workflow for handling chemical compounds.[9]
Emergency Procedures: Spill and Exposure Management
Immediate and correct response to an emergency is crucial.
In Case of a Spill:
-
Alert: Immediately notify colleagues and the laboratory supervisor.
-
Evacuate: If the spill is large or outside of a containment hood, evacuate the immediate area.
-
Contain: For small spills within the fume hood, use a chemical spill kit with an appropriate absorbent material. Work from the outside of the spill inward.[5]
-
Cleanup: Wearing full PPE, carefully collect the absorbent material and contaminated items.
-
Dispose: Place all contaminated materials into a designated, sealed hazardous waste container.[5]
-
Decontaminate: Thoroughly clean the spill area with an appropriate solvent, followed by soap and water.[5]
In Case of Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing. Seek prompt medical attention.[2]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
Emergency Response Workflow
Caption: Decision workflow for responding to spills and personnel exposures.
Waste Disposal Plan
All waste generated from handling 4-Chloro-2-(4-nitrophenyl)quinazoline, including contaminated PPE, empty containers, and unused material, must be treated as hazardous waste.
-
Segregation: Halogenated organic waste should be collected in a dedicated, clearly labeled, and sealed waste container.[10][11] Do not mix with non-halogenated waste.
-
Container Labeling: The waste container must be labeled "Hazardous Waste" and list the chemical constituents.
-
Disposal: All hazardous waste must be disposed of through your institution's environmental health and safety office or a licensed hazardous waste disposal service.[10] Under no circumstances should this material be disposed of down the drain.[12]
By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling 4-Chloro-2-(4-nitrophenyl)quinazoline, fostering a secure environment for groundbreaking research.
References
- An In-depth Technical Guide to the Safety and Handling of Chlorinated Aromatic Compounds. Benchchem.
- 4-CHLORO-QUINAZOLINE SDS, 5190-68-1 Safety Data Sheets. ECHEMI.
- Disposal Methods for Chlorinated Aromatic Waste. RSC Publishing.
- Personal protective equipment for handling 2-Amino-4-hydroxy-8-methylquinoline. Benchchem.
- 4 - SAFETY DATA SHEET. (February 08 2022).
- 2 - SAFETY DATA SHEET.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. (October 06 2022).
- Disposal of chemical wastes. RiskAssess.
- Personal Protective Equipment (PPE) for Working with Oxidizing Agents. (September 19 2025).
- Personal Protective Equipment for Use in Handling Hazardous Drugs. pppmag.com. (December 06 2006).
- DRAIN DISPOSAL OF CHEMICALS. Yale Environmental Health & Safety.
- Disposal of Waste Solvents. NUS Chemistry.
- 4-CHLOROANILINE FOR SYNTHESIS MSDS | CAS 106-47-8 MSDS. Loba Chemie. (May 18 2016).
- handling and storage guidelines for 8-Chloroquinazolin-4-OL. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. echemi.com [echemi.com]
- 3. Disposal methods for chlorinated aromatic waste - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. lobachemie.com [lobachemie.com]
- 5. benchchem.com [benchchem.com]
- 6. pppmag.com [pppmag.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. caluaniemuelearoxidis.com [caluaniemuelearoxidis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. riskassess.com.au [riskassess.com.au]
- 11. Disposal of Waste Solvents - NUS Chemistry | NUS Chemistry [chemistry.nus.edu.sg]
- 12. ehs.yale.edu [ehs.yale.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
